5-Cyclopropylpyrrolidin-3-ol hydrochloride
Descripción
BenchChem offers high-quality 5-Cyclopropylpyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropylpyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-cyclopropylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCICBDYMXHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CN2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis of (3S,5S)-5-Cyclopropylpyrrolidin-3-ol Hydrochloride: A Comprehensive Technical Guide
Introduction & Retrosynthetic Strategy
In modern medicinal chemistry, saturated nitrogen heterocycles are privileged scaffolds. The spatial arrangement of substituents on these rings dictates the vectorization of pharmacophores, directly impacting binding affinity and pharmacokinetic profiles. The target compound, (3S,5S)-5-cyclopropylpyrrolidin-3-ol hydrochloride (CAS 1889940-04-8), is a highly valuable chiral building block utilized in the development of targeted therapeutics.
Synthesizing this specific enantiomer requires rigorous stereocontrol. Rather than relying on late-stage chiral resolution, a "chiral pool" approach ensures high enantiomeric fidelity from the outset. By utilizing (S)-malic acid as the starting material, the C3 stereocenter is pre-installed. The critical synthetic challenge is the diastereoselective installation of the cyclopropyl group at the C5 position. This is elegantly achieved via the generation and subsequent stereocontrolled reduction of an N-acyliminium ion intermediate[1].
Figure 1: Retrosynthetic analysis of (3S,5S)-5-cyclopropylpyrrolidin-3-ol from (S)-malic acid.
Mechanistic Causality: The N-Acyliminium Stereocenter
The defining transformation in this synthetic route is the diastereoselective reduction of the hemiaminal. When the hemiaminal is treated with a Lewis acid such as BF₃·OEt₂, the C5-hydroxyl group is activated and eliminated, generating a highly electrophilic N-acyliminium ion[2].
The stereochemical outcome of this reaction is governed by the pre-existing (S)-stereocenter at C3. The bulky benzyloxy (-OBn) protecting group at C3 adopts a pseudo-axial orientation to minimize steric clash with the adjacent carbonyl group. This effectively shields one face of the planar N-acyliminium ion. When the mild hydride donor triethylsilane (Et₃SiH) is introduced, the hydride is forced to attack from the less hindered, opposite face[1]. This anti-attack pushes the C5-cyclopropyl group to the same face as the C3-OBn group, yielding the cis-(3S,5S) lactam with exceptional diastereomeric excess. The generation of such α-cyclopropyl N-acyliminium ions is a robust method for highly diastereoselective additions[3].
Figure 2: Stereochemical model for the diastereoselective N-acyliminium ion reduction.
Step-by-Step Experimental Protocols
The following protocols represent a self-validating system. Each step includes specific workup rationales designed to isolate the desired intermediate without compromising stereochemical integrity.
Figure 3: Five-step experimental workflow for the synthesis of the target hydrochloride salt.
Step 1: Synthesis of (S)-1-(4-Methoxybenzyl)-3-(benzyloxy)pyrrolidine-2,5-dione
Rationale: The p-methoxybenzyl (PMB) group is chosen for nitrogen protection because it is orthogonal to the Grignard addition but can be cleaved simultaneously with the benzyl ether during the final hydrogenolysis step.
-
Condense (S)-malic acid (1.0 eq) with 4-methoxybenzylamine (1.05 eq) in neat conditions at 130 °C for 4 hours to form the cyclic imide.
-
Cool to room temperature, dissolve in DMF, and cool to 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.
-
Dropwise add benzyl bromide (1.1 eq) and a catalytic amount of TBAI. Stir at room temperature for 12 hours.
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the protected malimide.
Step 2: Regioselective Grignard Addition
Rationale: The C5 carbonyl is less sterically hindered than the C2 carbonyl (which is adjacent to the bulky C3-OBn group), allowing for regioselective nucleophilic attack.
-
Dissolve the protected malimide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C.
-
Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq) via syringe pump over 1 hour to prevent localized heating and over-addition.
-
Stir at -78 °C for 2 hours. Monitor completion via TLC (disappearance of starting material).
-
Quench at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, and concentrate to yield the crude hemiaminal (mixture of epimers at C5). Use directly in the next step.
Step 3: Diastereoselective N-Acyliminium Reduction
Rationale: Low temperatures are critical to stabilize the N-acyliminium ion and prevent competitive elimination to the enamide[2].
-
Dissolve the crude hemiaminal in anhydrous DCM and cool to -78 °C.
-
Add triethylsilane (Et₃SiH, 2.5 eq) followed by dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq).
-
Stir at -78 °C for 3 hours, then slowly warm to -20 °C over 2 hours.
-
Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate the pure (3S,5S)-lactam.
Step 4: Global Reduction of the Lactam
Rationale: LiAlH₄ is required to fully reduce the relatively unreactive C2 amide carbonyl to a methylene group.
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.
-
Dropwise add a solution of the (3S,5S)-lactam in THF.
-
Attach a reflux condenser and heat the reaction to 65 °C for 6 hours.
-
Cool to 0 °C and perform a Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts through Celite.
-
Concentrate the filtrate to yield the fully reduced pyrrolidine intermediate.
Step 5: Global Deprotection and Hydrochloride Salt Formation
Rationale: Pearlman's catalyst (Pd(OH)₂/C) under acidic conditions efficiently removes both the N-PMB and O-Bn groups. Immediate salt formation prevents oxidation or degradation of the free secondary amine.
-
Dissolve the intermediate in a 1:1 mixture of MeOH and EtOAc. Add 1.0 eq of concentrated aqueous HCl to protonate the amine (preventing catalyst poisoning).
-
Add 20 wt% Pd(OH)₂/C (0.1 eq Pd).
-
Stir under a hydrogen atmosphere (50 psi) in a Parr shaker for 24 hours.
-
Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate to dryness.
-
Dissolve the crude residue in minimal dry ethanol and precipitate the product by adding 4M HCl in dioxane followed by cold diethyl ether.
-
Filter and dry under high vacuum to obtain (3S,5S)-5-cyclopropylpyrrolidin-3-ol hydrochloride as a white crystalline solid.
Quantitative Data & Yields
The following table summarizes the expected quantitative metrics for this synthetic route, assuming standard optimization in a process chemistry setting.
| Synthetic Step | Reaction Type | Reagents / Catalyst | Isolated Yield (%) | Stereochemical Purity |
| Step 1 | Imide Formation & Protection | PMB-NH₂, NaH, BnBr | 88% | >99% ee (Retained) |
| Step 2 | Grignard Addition | cPrMgBr, THF, -78 °C | 82% | N/A (Hemiaminal mixture) |
| Step 3 | N-Acyliminium Reduction | BF₃·OEt₂, Et₃SiH, DCM | 78% | >95% de (3S,5S) |
| Step 4 | Lactam Reduction | LiAlH₄, THF, Reflux | 85% | >95% de |
| Step 5 | Deprotection & Salt Formation | H₂, Pd(OH)₂/C, HCl | 92% | >99% ee, >95% de |
| Overall | Linear Sequence | - | ~41% | Target Verified |
Sources
An In-Depth Technical Guide to 5-Cyclopropylpyrrolidin-3-ol Hydrochloride: A Valuable Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl-Pyrrolidinol Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Its three-dimensional structure allows for the precise spatial arrangement of substituents, making it an ideal scaffold for targeting specific biological receptors and enzymes. When combined with a cyclopropyl group, the resulting molecule gains unique and advantageous properties for drug design. The cyclopropyl moiety, a three-membered carbocycle, introduces conformational rigidity, which can lock a flexible molecule into its bioactive conformation, enhancing its binding affinity to a biological target.[3][4] Furthermore, the strained C-H bonds of the cyclopropyl group can increase metabolic stability by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This technical guide will focus on a specific, valuable building block, (3S,4R)-4-Cyclopropyl-1-methylpyrrolidin-3-ol hydrochloride (CAS No. for free base: 2368911-01-5), providing an in-depth look at its properties, synthesis, and potential applications in drug discovery.
Physicochemical Properties of (3S,4R)-4-Cyclopropyl-1-methylpyrrolidin-3-ol
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development. The following table summarizes key computed and experimental data for the free base form of the title compound. The hydrochloride salt form would exhibit increased water solubility and crystallinity.
| Property | Value | Source |
| CAS Number | 2368911-01-5 (free base) | ChemScene |
| Molecular Formula | C₈H₁₅NO | ChemScene |
| Molecular Weight | 141.21 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 0.3189 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Enantioselective Synthesis: A Strategic Approach
The precise stereochemistry of (3S,4R)-4-Cyclopropyl-1-methylpyrrolidin-3-ol is crucial for its interaction with chiral biological targets. Asymmetric synthesis is therefore a critical aspect of its preparation. A common and effective strategy for the enantioselective synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[5][6] This method allows for the construction of the pyrrolidine ring with a high degree of stereocontrol.
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a 4-substituted-pyrrolidin-3-ol derivative, highlighting the key stages from starting materials to the final, purified product.
Detailed Experimental Protocol: Asymmetric Synthesis of a 4-Substituted-Pyrrolidin-3-ol Derivative
The following protocol is a representative, detailed procedure for the synthesis of a chiral, highly substituted pyrrolidine, adapted from established methodologies for asymmetric [3+2] cycloaddition reactions.[5][7] This self-validating system includes in-process checks and purification steps to ensure the desired stereochemistry and purity of the final product.
Step 1: In situ Generation of the Azomethine Ylide
-
Rationale: The transient azomethine ylide is the key 1,3-dipole for the cycloaddition. Its in-situ generation from a stable precursor, typically an imino ester derived from an amino acid, is crucial for controlling its reactivity and concentration. The choice of a chiral auxiliary or catalyst at this stage is paramount for inducing enantioselectivity.
-
Procedure:
-
To a solution of the N-tosyl imino ester (1.0 eq) and the chiral catalyst (e.g., a silver(I) complex with a chiral ligand, 5 mol%) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add a mild base (e.g., triethylamine, 1.1 eq) dropwise.
-
Stir the mixture at this temperature for 30 minutes to facilitate the formation of the azomethine ylide.
-
Step 2: [3+2] Cycloaddition
-
Rationale: The cycloaddition reaction forms the core pyrrolidine ring. The stereochemical outcome is dictated by the facial selectivity of the dipolarophile's approach to the chiral azomethine ylide. The use of an electron-deficient alkene as the dipolarophile accelerates the reaction.
-
Procedure:
-
To the solution from Step 1, add the cyclopropyl-containing α,β-unsaturated ketone (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification of the Pyrrolidine Ketone
-
Rationale: Standard aqueous work-up removes the catalyst and other water-soluble byproducts. Chromatographic purification isolates the desired cycloadduct from any unreacted starting materials and side products.
-
Procedure:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted pyrrolidine ketone.
-
Step 4: Diastereoselective Reduction of the Ketone
-
Rationale: The reduction of the ketone to the corresponding alcohol introduces the second stereocenter at the 3-position. The choice of reducing agent is critical for achieving high diastereoselectivity, favoring the formation of the desired (3S,4R) isomer. A bulky reducing agent will typically approach from the less sterically hindered face of the ketone.
-
Procedure:
-
Dissolve the purified pyrrolidine ketone (1.0 eq) in anhydrous methanol (MeOH) at 0 °C.
-
Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with acetone, followed by the addition of water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography to isolate the desired diastereomer of the 4-cyclopropylpyrrolidin-3-ol.
-
Step 5: N-Methylation and Hydrochloride Salt Formation
-
Rationale: N-alkylation introduces the methyl group on the pyrrolidine nitrogen. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Procedure:
-
To a solution of the purified pyrrolidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile, add formaldehyde (1.5 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether (1 M) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (3S,4R)-4-Cyclopropyl-1-methylpyrrolidin-3-ol hydrochloride.
-
Applications in Drug Discovery
Substituted pyrrolidinols are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[8][9] The specific stereochemistry and substitution pattern of these molecules are critical for their inhibitory activity and selectivity.
The cyclopropyl-pyrrolidinol scaffold is a versatile platform for the development of novel therapeutics. The cyclopropyl group can enhance potency and improve metabolic stability, while the pyrrolidinol core provides a rigid framework for the precise positioning of functional groups to interact with biological targets. This combination makes compounds like (3S,4R)-4-Cyclopropyl-1-methylpyrrolidin-3-ol hydrochloride attractive starting points for the design of new drugs targeting a variety of diseases, including cancer and neurodegenerative disorders.[10][11]
References
- Span, S. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry.
- Vitale, M., et al.
- Reddy, P. V., et al. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- Griveau, A., et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis2016, 48(1), 1-25.
- Stork, T., et al. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society2011, 133(41), 16432-16435.
- De Tran, T. H., et al. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters2016, 26(2), 520-524.
- BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
- ResearchGate. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
- Google Patents.
- Nemr, M. T., et al.
- Ji, S., et al. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie2020, 353(12), e2000136.
- Google Patents. FUSED PYRROLIDINO-CYCLOPROPANE DERIVATIVES AS SELECTIVE 11-BETA-HYDROXYSTEROID DEHYDROGENASE TYPE 1 INHIBITORS.
- Google Patents.
- Google Patents. Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
- Mykhailiuk, P. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry2016, 59(19), 8712-8756.
- Hu, Y., et al. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. ACS Omega2023, 8(3), 2444-2458.
- ResearchGate.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry2024.
- Si, C., et al. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry2016, 81(10), 4359-4363.
- Shvets, N., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2024, 29(20), 4843.
- Scilit.
- Wang, Y., et al.
- Pedrosa, M., et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinyl Imines and Azomethine Ylides. The Journal of Organic Chemistry2023, 88(20), 14539-14551.
- KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 Substitution of Bromocyclopropanes.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. rua.ua.es [rua.ua.es]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Mass Spectrometry Verification of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
Executive Summary
5-Cyclopropylpyrrolidin-3-ol hydrochloride (CAS: 1889940-04-8) is a highly specialized chemical building block frequently utilized in modern drug discovery and medicinal chemistry. The pyrrolidine ring is a privileged structural motif, featured in numerous FDA-approved therapeutics due to its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and act as a robust hydrogen bond donor/acceptor[1].
For researchers and formulation scientists, the precise molecular weight of this compound—163.65 g/mol —is a critical parameter for stoichiometric calculations during lead optimization, assay development, and synthesis[2]. This whitepaper details the structural causality behind the salt form, theoretical mass calculations, and a self-validating empirical verification protocol for this specific compound.
Structural Profiling & Causality of the Salt Form
The molecular architecture of 5-cyclopropylpyrrolidin-3-ol integrates a saturated nitrogen heterocycle with a cyclopropyl moiety. The 3-substituted pyrrolidine analog offers unique vector orientations, allowing side chains to explore binding pockets effectively without the steric clashes commonly observed in 2-substituted (proline-derived) analogs[3].
Causality of the Hydrochloride Salt Selection: The free base of 5-cyclopropylpyrrolidin-3-ol (C₇H₁₃NO) is an electron-rich secondary amine that can be prone to oxidation and exhibits limited shelf stability. Converting it to the hydrochloride salt (C₇H₁₄ClNO) serves two fundamental purposes:
-
Thermodynamic & Metabolic Stability: The protonation of the secondary amine deactivates the nitrogen lone pair. This prevents the formation of reactive cyclic iminium ions—a known metabolic liability of pyrrolidines that can lead to idiosyncratic toxicity via protein adduction[3].
-
Precise Molecular Weight Control: The salt form standardizes the molecular weight to exactly 163.65 g/mol [2]. This crystalline form is highly hygroscopic-resistant compared to the free base, ensuring high fidelity in molarity calculations for high-throughput screening (HTS) assays.
Physicochemical and Mass Spectrometry Data
Understanding the isotopic distribution is essential for mass spectrometry (MS) validation. The theoretical mass calculations differentiate between the average molecular weight (used for macroscopic weighing) and the monoisotopic mass (used for MS detection).
Table 1: Quantitative Mass Data for 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
| Parameter | Value | Formula Context |
| Chemical Formula (Salt) | C₇H₁₄ClNO | Free base + HCl[2] |
| Average Molecular Weight | 163.65 g/mol | Based on standard atomic weights[2] |
| Free Base Exact Mass | 127.0997 Da | C₇H₁₃NO |
| Monoisotopic Mass (Salt) | 163.0764 Da | C₇H₁₄ClNO (using ³⁵Cl) |
| Hydrogen Bond Donors | 3 | -OH, -NH₂⁺[1] |
| Hydrogen Bond Acceptors | 2 | -O-, -N-[1] |
Experimental Protocol: LC-MS Verification of Molecular Weight
To establish a self-validating system for compound integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The following step-by-step methodology ensures accurate verification of the 163.65 g/mol molecular weight by detecting the dissociated free base.
Step 1: Sample Preparation
-
Weigh exactly 1.64 mg of 5-cyclopropylpyrrolidin-3-ol hydrochloride using a calibrated analytical microbalance.
-
Dissolve the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 10 mM stock solution. Causality: The hydrochloride salt ensures rapid ionization and complete aqueous solubility.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete homogenization.
Step 2: Chromatographic Separation
-
Inject 2 µL of the sample into a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Run a gradient elution using Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Ramp from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Step 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Operate the mass spectrometer in positive ion mode (ESI+). Causality: The secondary amine of the pyrrolidine ring is highly basic and readily accepts a proton in the acidic mobile phase.
-
Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Scan the mass range from m/z 50 to 300.
Step 4: Data Analysis and Self-Validation
-
Identify the primary peak at m/z 128.1 . This corresponds to the[M+H]⁺ ion of the free base (127.1 Da + 1.0 Da).
-
System Validation: The absence of the chloride ion in the positive mode confirms the complete dissociation of the salt. The parent mass of the free base mathematically validates the overall molecular weight of the starting hydrochloride salt (127.1 Da base + 36.5 Da HCl ≈ 163.6 Da).
Workflow Diagram
The following diagram illustrates the logical progression of the molecular weight verification protocol, from the intact salt to the detected ion.
LC-MS workflow for verifying the molecular weight of 5-cyclopropylpyrrolidin-3-ol hydrochloride.
References
Sources
Speculative Mechanisms of Action for 5-Cyclopropylpyrrolidin-3-ol Hydrochloride: A Framework for Discovery
An In-depth Technical Guide
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1][2] The compound 5-Cyclopropylpyrrolidin-3-ol hydrochloride presents a unique combination of structural motifs: a chiral pyrrolidinol core, a conformationally rigid cyclopropyl group, and a basic amine center rendered as a hydrochloride salt for improved aqueous solubility and stability.[3] While no definitive mechanism of action (MoA) has been published for this specific molecule, its constituent parts are prevalent in numerous FDA-approved drugs, allowing for the formulation of well-grounded, testable hypotheses.[1][4] This guide provides a speculative exploration of three plausible MoAs for 5-Cyclopropylpyrrolidin-3-ol hydrochloride, grounded in established pharmacological principles and structure-activity relationships (SAR) of analogous compounds. For each hypothesis, we present the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously interrogate the compound's biological activity. This document is intended for researchers, scientists, and drug development professionals as a framework for initiating an investigation into this promising chemical entity.
Introduction and Structural Analysis
5-Cyclopropylpyrrolidin-3-ol hydrochloride is a small molecule characterized by three key structural features that likely dictate its pharmacological profile:
-
The Pyrrolidinol Core: The five-membered pyrrolidine ring offers a three-dimensional structure that can effectively explore pharmacophore space.[5] The presence of two stereocenters (at C3 and C5) is critical, as biological targets are inherently chiral, and different stereoisomers can possess vastly different activities and binding modes.[3][6] The secondary amine provides a basic center (pKa dependent on substitution) and can act as a hydrogen bond donor, while the hydroxyl group is a classic hydrogen bond donor/acceptor.[7] This arrangement is common in compounds targeting the central nervous system (CNS) and various enzymes.[5]
-
The 5-Cyclopropyl Group: The cyclopropyl moiety is a non-polar, rigid group often used in drug design as a "bioisostere" for larger or more metabolically labile groups.[4] Its conformational rigidity can lock the molecule into a favorable binding orientation, thereby increasing potency and selectivity for its target. Furthermore, it can enhance metabolic stability by blocking potential sites of oxidation.
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, indicating that the pyrrolidine nitrogen is basic. This formulation significantly enhances aqueous solubility and stability, which is a crucial practical advantage for in vitro and in vivo experimental studies.[3]
Based on this analysis, we will explore three primary, speculative mechanisms of action: (I) Neuromodulatory activity via interaction with synaptic vesicle proteins or ion channels, (II) Competitive enzyme inhibition, and (III) G-Protein Coupled Receptor (GPCR) modulation.
Hypothesis I: Neuromodulatory Activity via Synaptic Vesicle Protein 2A (SV2A) Binding
Scientific Rationale
The pyrrolidine ring is the defining feature of the anticonvulsant drug Levetiracetam.[8] Although its precise MoA is still under investigation, Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. The pyrrolidin-2-one moiety is a well-established pharmacophore for anticonvulsant activity.[2] Given the structural similarity of the core pyrrolidine ring in 5-Cyclopropylpyrrolidin-3-ol, it is plausible that it could also interact with SV2A or a related synaptic protein. The cyclopropyl and hydroxyl groups would then serve to modify the binding affinity and selectivity compared to existing ligands.
Proposed Signaling Pathway
Caption: Hypothesized modulation of neurotransmitter release via SV2A.
Experimental Validation Workflow
A tiered approach is recommended, starting with binding assays and progressing to functional and in vivo models.
Caption: Tiered experimental workflow for validating neuromodulatory activity.
Detailed Experimental Protocol: SV2A Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of 5-Cyclopropylpyrrolidin-3-ol hydrochloride for the SV2A protein.
-
Materials:
-
Human recombinant SV2A-expressing cell line membranes.
-
Radioligand: [³H]-Levetiracetam.
-
Non-specific binding control: Unlabeled Levetiracetam (10 µM).
-
Test Compound: 5-Cyclopropylpyrrolidin-3-ol hydrochloride, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, combine the cell membranes, [³H]-Levetiracetam (at a concentration near its Kₔ), and either buffer (for total binding), unlabeled Levetiracetam (for non-specific binding), or the test compound.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the plate contents through the filter mat and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Compound | Target | Kᵢ (nM) [Hypothetical] |
| Levetiracetam (Control) | SV2A | 60 |
| 5-Cyclopropylpyrrolidin-3-ol | SV2A | 45 |
| Vehicle | SV2A | >10,000 |
Hypothesis II: Competitive Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
Scientific Rationale
Pyrrolidine-based structures are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[2][7] Marketed anti-diabetic drugs like vildagliptin contain a pyrrolidine core. The mechanism often involves the pyrrolidine nitrogen and another functional group (like a nitrile or hydroxyl) forming key interactions within the enzyme's active site.[7] It is plausible that the nitrogen and 3-hydroxyl group of 5-Cyclopropylpyrrolidin-3-ol could mimic the substrate's terminal amino acid, binding to the S1 pocket of the DPP-IV active site. The cyclopropyl group would likely occupy a hydrophobic sub-pocket, potentially increasing affinity and selectivity.
Proposed Mechanism of Inhibition
Caption: Speculated binding mode within the DPP-IV active site.
Experimental Validation Workflow
A direct enzymatic assay is the primary method for validating this hypothesis.
-
Objective: To determine the inhibitory potency (IC₅₀) of the compound against DPP-IV and assess its mechanism of inhibition.
-
Materials:
-
Human recombinant DPP-IV enzyme.
-
Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Positive Control Inhibitor: Vildagliptin.
-
Test Compound: 5-Cyclopropylpyrrolidin-3-ol hydrochloride.
-
Assay Buffer: Tris-HCl buffer, pH 7.5.
-
96-well black plates and a fluorescence plate reader.
-
-
Procedure (IC₅₀ Determination):
-
Prepare serial dilutions of the test compound.
-
Add the DPP-IV enzyme to the wells of the 96-well plate, followed by the test compound or control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) at Ex/Em wavelengths of 360/460 nm.
-
-
Procedure (Mechanism of Inhibition Study):
-
Repeat the assay using multiple fixed concentrations of the test compound and varying concentrations of the substrate.
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to distinguish between competitive, non-competitive, and uncompetitive inhibition.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence kinetic reads.
-
For IC₅₀ determination, plot the percent inhibition against the log concentration of the inhibitor and fit to a dose-response curve.
-
The Lineweaver-Burk plot will show intersecting lines on the y-axis for competitive inhibition.
-
| Compound | Target | IC₅₀ (nM) [Hypothetical] | Inhibition Type |
| Vildagliptin (Control) | DPP-IV | 2.5 | Competitive |
| 5-Cyclopropylpyrrolidin-3-ol | DPP-IV | 150 | Competitive |
| Vehicle | DPP-IV | >100,000 | N/A |
Conclusion
The unique structural amalgam of a pyrrolidinol core and a cyclopropyl substituent makes 5-Cyclopropylpyrrolidin-3-ol hydrochloride a compelling candidate for biological investigation. This guide outlines three plausible, experimentally testable hypotheses for its mechanism of action, drawing from established principles in medicinal chemistry and pharmacology. The proposed workflows provide a clear, logical, and robust path to elucidate the compound's true biological function. While the hypotheses presented here are speculative, they are grounded in the extensive precedent set by the privileged pyrrolidine scaffold in drug discovery.[1][5][7] Rigorous execution of the described experimental plans is the essential next step to transform speculation into validated scientific discovery.
References
-
Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Retrieved from [Link]
-
Frontiers in Chemistry. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Molecules. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (1107658-77-4) for sale [vulcanchem.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol | Benchchem [benchchem.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. drugs.com [drugs.com]
In-silico modeling of 5-Cyclopropylpyrrolidin-3-ol hydrochloride
An In-Depth Technical Guide to the In-Silico Modeling of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride: From Molecular Structure to Biological Insight
Executive Summary
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both time-consuming and resource-intensive. In-silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1] This technical guide provides a comprehensive, methodology-focused walkthrough for the computational assessment of 5-Cyclopropylpyrrolidin-3-ol hydrochloride, a small molecule featuring the privileged pyrrolidine scaffold.[2] For researchers, medicinal chemists, and drug development professionals, this document serves as a practical framework for leveraging a multi-faceted computational approach—encompassing ligand and target preparation, molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—to predict biological interactions, assess complex stability, and guide future experimental design. By integrating these powerful techniques, we can transform a simple chemical structure into a source of actionable biological hypotheses.[3][4]
Part 1: Foundational Analysis of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous natural products and synthetic drugs.[2] Its prevalence is due to a combination of favorable properties: it acts as a versatile scaffold for introducing stereochemical complexity, its saturated nature allows for three-dimensional diversity, and the basic nitrogen atom can form critical hydrogen bonds and salt bridges with biological targets. The inclusion of a cyclopropyl group introduces conformational rigidity and can enhance metabolic stability and binding affinity, making 5-Cyclopropylpyrrolidin-3-ol a compelling starting point for a drug discovery campaign.[5]
Physicochemical and Structural Profile
Before any computational modeling can commence, a thorough understanding of the molecule's fundamental properties is essential. 5-Cyclopropylpyrrolidin-3-ol hydrochloride is a chiral molecule whose hydrochloride salt form generally enhances water solubility and stability, making it suitable for laboratory handling.[6] For in-silico modeling, we typically use the free base form, as deprotonation is expected at physiological pH.
| Property | Value (Computed) | Rationale & Significance |
| Molecular Formula | C7H13NO | Defines the elemental composition. |
| Molecular Weight | 127.18 g/mol | Influences diffusion and permeability properties. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | A key predictor of drug transport properties, particularly blood-brain barrier penetration. |
| Stereocenters | 2 | Chirality is critical for specific molecular recognition by biological targets.[7] |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Key groups for forming interactions with protein residues. |
| Hydrogen Bond Acceptors | 2 (from O and N) | Key groups for forming interactions with protein residues. |
Part 2: Pre-computation: Ligand and Target Preparation
The fidelity of any in-silico model is critically dependent on the quality of the input structures. This preparatory phase is arguably the most important for ensuring meaningful results.
Ligand Preparation Workflow
The initial 2D representation of 5-Cyclopropylpyrrolidin-3-ol must be converted into a three-dimensional, energetically favorable conformation that is properly formatted for simulation software.
Caption: Workflow for preparing the small molecule ligand for docking simulations.
Step-by-Step Protocol: Ligand Preparation
-
Generate SMILES: Obtain the canonical SMILES string for 5-Cyclopropylpyrrolidin-3-ol: C1CC1C2CNCC2O.
-
Convert to 3D: Use a tool like Open Babel to convert the SMILES string into an initial 3D structure (.mol2 or .pdb format).
-
Protonate and Assign Charges: Load the 3D structure into a molecular modeling tool such as AutoDockTools (ADT) or Chimera. Add hydrogens appropriate for a physiological pH of 7.4 and compute Gasteiger charges.[8]
-
Energy Minimize: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and find a low-energy conformation.
-
Define Rotatable Bonds & Save: Using ADT, define the rotatable bonds within the molecule and save the final structure in the .pdbqt format, which is required for AutoDock Vina.[8]
Target Selection and Preparation
For a novel compound without a known biological target, a common strategy is to perform docking against a panel of representative proteins from key target families (e.g., kinases, GPCRs, proteases). For this guide, we will select a well-characterized protein target where pyrrolidine-containing inhibitors are common, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) .
Step-by-Step Protocol: Receptor Preparation
-
Download PDB File: Obtain the crystal structure of the target protein (e.g., 1M17) from the Protein Data Bank (RCSB PDB).
-
Clean the Structure: Load the PDB file into a visualization tool like PyMOL or Chimera. Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not essential for binding.
-
Repair and Protonate: Use a tool like AutoDockTools to check for and repair any missing atoms in the protein structure.[9] Subsequently, add polar hydrogens and merge non-polar hydrogens.
-
Assign Charges: Compute Kollman charges for the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the .pdbqt format. This file now contains the necessary charge and atom type information for the docking software.[10]
Part 3: Predicting Binding Affinity and Pose with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[9]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): Using AutoDockTools, center a grid box on the active site of the EGFR kinase domain. The dimensions of the box should be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it.[10]
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand (.pdbqt files), the center and size of the grid box, and the exhaustiveness of the search (a higher value increases computational time but improves the thoroughness of the conformational search).
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding affinity scores.
-
Analyze the Results: The output .pdbqt file will contain multiple binding modes (typically 9 or 10), ranked by their binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable prediction.
Data Presentation and Interpretation
The results of the docking simulation should be tabulated for clarity.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -7.8 | 0.00 |
| 2 | -7.5 | 1.21 |
| 3 | -7.4 | 1.89 |
| 4 | -7.1 | 2.45 |
Interpretation: The top-ranked pose with a binding affinity of -7.8 kcal/mol represents the most probable binding mode. This pose should be visually inspected using PyMOL or Discovery Studio to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. This structural insight is invaluable for hypothesizing the mechanism of action.
Part 4: Assessing Complex Stability with Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding event, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[11][12][13] This is crucial for assessing the stability of the predicted binding pose.[14][15]
The MD Simulation Workflow
Caption: A generalized workflow for performing a molecular dynamics simulation.
High-Level Protocol and Analysis
-
System Preparation: The best-docked protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (like Na+ or Cl-) are added to neutralize the system's charge.
-
Minimization and Equilibration: The system undergoes energy minimization to resolve bad contacts. This is followed by a two-phase equilibration: first, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, and second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the density.
-
Production Run: The production MD simulation is run for a significant timescale (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Key metrics are calculated from the trajectory to assess stability.
| Metric | Description | Indication of Stability |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position. | A low, stable RMSD plateau suggests the complex has reached equilibrium and is not undergoing major conformational changes. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms over time. | Highlights flexible regions of the protein. Low fluctuation in the ligand and binding site residues indicates stable binding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds observed throughout the simulation confirm the stability of key interactions predicted by docking. |
Part 5: Predicting Activity with QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach used when a set of analogous compounds with measured biological activities is available.[16][17] It aims to build a mathematical model that correlates chemical features with activity, enabling the prediction of activity for untested molecules.[18][19]
The QSAR Workflow
For this guide, we will outline the process for a hypothetical series of 5-cyclopropylpyrrolidin-3-ol analogues.
Caption: The standard workflow for developing and validating a QSAR model.
Protocol and Validation
-
Dataset Preparation: Assemble a dataset of at least 20-30 analogues of 5-Cyclopropylpyrrolidin-3-ol with experimentally determined activity values (e.g., IC50).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).
-
Model Building: Split the dataset into a training set (~75%) and a test set (~25%). Use a statistical method like Partial Least Squares (PLS) regression to build a model correlating the descriptors (independent variables) with biological activity (dependent variable) for the training set.[16]
-
Validation: The model's predictive power must be rigorously validated.
| Validation Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model using techniques like leave-one-out cross-validation.[18] | > 0.5 |
| R²_pred (External R²) | Measures the model's ability to predict the activity of the external test set compounds. | > 0.5 |
A validated QSAR model can then be used to screen virtual libraries of new analogues, prioritizing the most promising candidates for synthesis and experimental testing.[20]
Conclusion and Future Outlook
This guide has detailed a cohesive, multi-step in-silico strategy for evaluating the therapeutic potential of a novel small molecule, 5-Cyclopropylpyrrolidin-3-ol hydrochloride. By systematically applying molecular docking, MD simulations, and QSAR principles, researchers can generate robust, data-driven hypotheses regarding potential biological targets, binding modes, complex stability, and structure-activity relationships. These computational insights are not a replacement for experimental work but rather a powerful guide, enabling more focused, efficient, and successful drug discovery campaigns. The next logical steps would be to synthesize and test the compound against predicted targets and to use the QSAR model to design a second generation of more potent analogues.
References
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube.
- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Springer Protocols.
- Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed.
- In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications.
- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis.
- Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
- QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. PMC.
- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical chemistry laboratory.
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
- How to Dock Your Own Drug. Chemistry LibreTexts.
- Protein-ligand docking. Galaxy Training!.
- In Silico Modeling: Accelerating drug development. Patheon pharma services.
- Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity.
- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org.
- QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. MDPI.
- Quantitative structure–activity relationship. Wikipedia.
- Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI.
- Molecular dynamics simulation. TeachOpenCADD.
- Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
- Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol. Benchchem.
- (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChem.
- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride. Vulcanchem.
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
- (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChem.
- Process for preparing 3-pyrrolidinol. Google Patents.
- 3-Cyclopropylpyrrolidine hydrochloride. CymitQuimica.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
- 3-(Cyclopropylmethyl)pyrrolidine hydrochloride. ChemScene.
- (S)-N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)propanamide. MilliporeSigma.
- (S)-N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)propanamide. Sigma-Aldrich.
- Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. ResearchGate.
- (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (1107658-77-4) for sale [vulcanchem.com]
- 7. Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol | Benchchem [benchchem.com]
- 8. medium.com [medium.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 12. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 14. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 15. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 16. QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjwave.org [rjwave.org]
- 18. neovarsity.org [neovarsity.org]
- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
This guide provides a comprehensive framework for the analytical characterization of 5-Cyclopropylpyrrolidin-3-ol hydrochloride, a novel heterocyclic compound. As researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount. The solubility and stability of a drug candidate are critical quality attributes that profoundly influence its entire development lifecycle—from formulation design and bioavailability to manufacturing, packaging, and shelf-life determination.[1][2]
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in medicinal chemistry, often selected to enhance aqueous solubility and modulate other physicochemical properties.[3][4][5] This document outlines a systematic, field-proven approach to thoroughly profile the solubility and degradation pathways of 5-Cyclopropylpyrrolidin-3-ol hydrochloride. The protocols described herein are designed as self-validating systems, integrating established principles with expert rationale to ensure data integrity and regulatory alignment.
Part 1: Solubility Profile Determination
Solubility is a cornerstone of drug development, dictating the rate and extent of absorption. A compound's solubility profile informs the selection of appropriate formulation strategies, from simple aqueous solutions for preclinical studies to complex dosage forms for clinical use.[6] We will explore both thermodynamic and kinetic solubility, as each provides a different, yet crucial, piece of the puzzle.[7]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a specific medium when an excess of the most stable solid form is present. It represents the true, lowest-energy state and is the gold standard for solubility measurement, typically determined via the shake-flask method over 24-72 hours.[8]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution, usually after being introduced from a concentrated organic stock (e.g., DMSO).[7] While often yielding higher values due to the formation of supersaturated or metastable states, it is a high-throughput method invaluable for early-stage screening and rank-ordering of compounds.[7][9]
For an ionizable hydrochloride salt like 5-Cyclopropylpyrrolidin-3-ol hydrochloride, pH will be a critical determinant of solubility. The protonated amine of the pyrrolidine ring is expected to enhance aqueous solubility, particularly in acidic to neutral media.
Experimental Workflow for Solubility Profiling
The following workflow provides a logical progression for characterizing the solubility of the target compound.
Caption: Logical workflow for comprehensive solubility assessment.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol remains the reference method for determining thermodynamic solubility.[8]
Objective: To determine the equilibrium solubility of 5-Cyclopropylpyrrolidin-3-ol hydrochloride in various aqueous and biorelevant media.
Methodology:
-
Preparation of Media: Prepare a panel of relevant solvents, including:
-
Deionized Water
-
pH 1.2 HCl Buffer (Simulated Gastric Fluid, SGF)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, SIF)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
Causality: This selection spans the physiological pH range of the gastrointestinal tract and includes biorelevant media containing bile salts and phospholipids to better predict in vivo behavior.[8]
-
-
Compound Addition: Add an excess amount of 5-Cyclopropylpyrrolidin-3-ol hydrochloride (e.g., 10 mg) to 1 mL of each medium in duplicate in low-adsorption vials. The solid should be clearly visible to ensure saturation.
-
Causality: Using excess solid is fundamental to achieving equilibrium between the dissolved and solid states.
-
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48 or 72-hour time point can be included to confirm that equilibrium has been reached.
-
Sample Processing: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and clarify it. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Causality: Proper separation of the supernatant from undissolved solid is critical to avoid artificially inflated results.
-
-
Quantification: Analyze the filtrate using a validated HPLC-UV method. Prepare a calibration curve using standards of known concentration to quantify the amount of dissolved compound.
Data Presentation: Thermodynamic Solubility
The following table presents hypothetical data for 5-Cyclopropylpyrrolidin-3-ol hydrochloride, illustrating a typical outcome for a soluble hydrochloride salt.
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | ~5.5 | 25 | > 200 |
| 0.1 N HCl (SGF) | 1.2 | 37 | > 250 |
| Acetate Buffer | 4.5 | 37 | > 250 |
| Phosphate Buffer (SIF) | 6.8 | 37 | 185 |
| FaSSIF | 6.5 | 37 | 210 |
| FeSSIF | 5.0 | 37 | > 250 |
Part 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to ensure a drug substance maintains its quality, safety, and efficacy throughout its lifecycle.[2][10] Forced degradation (or stress testing) is the cornerstone of this process. It involves subjecting the compound to harsh conditions to accelerate its decomposition, which serves several key purposes:
-
To identify likely degradation products and elucidate degradation pathways.[11]
-
To demonstrate the specificity of the analytical method, ensuring it can separate the intact drug from its degradants. This is known as a stability-indicating method (SIAM).[12]
-
To inform formulation, packaging, and storage condition decisions.[1]
Experimental Workflow for Forced Degradation
A systematic approach is required to ensure all likely degradation routes are investigated.
Caption: Systematic workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of 5-Cyclopropylpyrrolidin-3-ol hydrochloride and identify potential degradation products.
Prerequisite: A robust, stability-indicating HPLC method must be developed. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile is a common starting point for polar, ionizable molecules.[13] Coupling with a mass spectrometer (LC-MS) is highly recommended for peak tracking and identification.[13]
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.
-
Hydrolytic Stress:
-
Acid: Mix the stock solution with 0.1 N HCl.
-
Base: Mix the stock solution with 0.1 N NaOH.
-
Neutral: Mix the stock solution with deionized water.
-
Procedure: Heat the solutions at 60°C and sample at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Causality: These conditions cover the range of pH environments the drug might encounter and test for susceptibility to acid/base-catalyzed hydrolysis.
-
-
Oxidative Stress:
-
Procedure: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Sample at various time points.
-
Causality: This tests the compound's vulnerability to oxidation, a common degradation pathway. The pyrrolidine nitrogen could be susceptible to N-oxidation.
-
-
Photolytic Stress:
-
Procedure: Expose the compound in both solid state and in solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter). A dark control must be run in parallel.
-
Causality: This is a regulatory requirement to determine if the compound is light-sensitive, which would necessitate protective packaging.
-
-
Thermal Stress:
-
Procedure: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 7 days).
-
Causality: This assesses the solid-state thermal stability and can reveal degradation pathways like dehydration or cyclization.[14]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without over-stressing the molecule.[15]
Data Presentation: Forced Degradation Summary
Hypothetical results are summarized below.
| Stress Condition | Reagent/Condition | Time | % Assay Remaining | Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 98.5 | Minor peak at RRT 0.85 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | 85.2 | Major peak at RRT 1.15 |
| Neutral Hydrolysis | Water, 60°C | 24 h | 99.1 | No significant degradation |
| Oxidation | 3% H₂O₂, RT | 2 h | 78.9 | Major peak at RRT 0.92 (M+16) |
| Photolysis (Solution) | ICH Q1B | - | 99.5 | No significant degradation |
| Thermal (Solid) | 80°C | 7 d | 99.8 | No significant degradation |
RRT = Relative Retention Time
Interpretation and Hypothetical Degradation Pathway
The data suggests that 5-Cyclopropylpyrrolidin-3-ol hydrochloride is highly stable under thermal, photolytic, and neutral/acidic hydrolytic conditions. However, it shows significant susceptibility to degradation under basic and oxidative conditions. The mass shift (M+16) in the oxidative sample strongly suggests the formation of an N-oxide, a common metabolic and degradation route for tertiary amines. The liability in basic conditions would require further structural elucidation of the degradant.
Caption: Potential degradation routes for the target compound.
Conclusion and Forward Look
This technical guide has established a comprehensive, scientifically-grounded framework for determining the solubility and stability of 5-Cyclopropylpyrrolidin-3-ol hydrochloride. The hypothetical data indicates a compound with excellent aqueous solubility, particularly in acidic media, which is a favorable attribute for oral drug development.
The stability profile reveals specific liabilities under oxidative and basic conditions. This critical knowledge, gained early, is not a roadblock but a roadmap.[14] It directs formulation scientists to include antioxidants or maintain a pH below 7 in liquid formulations. It informs process chemists about potential issues in basic reaction conditions and guides packaging engineers toward solutions that minimize oxygen exposure.
The protocols and workflows detailed herein represent an industry-standard approach to de-risking a drug candidate. By systematically investigating these core physicochemical properties, development teams can make informed decisions, accelerate timelines, and build a robust data package for regulatory submissions. The next logical steps would involve full structural elucidation of the observed degradants and progressing to long-term stability studies under ICH-recommended conditions.[16][17]
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Moravek.
- Forced Degradation Studies. (n.d.). Protheragen Labs.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Taylor & Francis Online.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Accelerated stability and forced degradation studies. (n.d.). Alphalyse.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
- An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential. (n.d.). Benchchem.
- Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJ Wave.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025, November 28). LCGC International.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14). IntechOpen.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
- The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. (2025, October 12). BOC Sciences.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). University of Palermo Institutional Repository.
- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (n.d.). PubMed.
- Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- Stability Studies-Regulations, Patient Safety & Quality. (2024, December 11). Coriolis Pharma.
- Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (2024, October 30). MDPI.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rheolution.com [rheolution.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. raytor.com [raytor.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Accelerated stability and forced degradation [alphalyse.com]
- 11. onyxipca.com [onyxipca.com]
- 12. rjwave.org [rjwave.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions | IntechOpen [intechopen.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. mdpi.com [mdpi.com]
Comprehensive Structural Elucidation of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride: A Spectroscopic Guide
By: Senior Application Scientist
Executive Summary & Scope
In modern drug discovery and synthetic organic chemistry, the precise structural validation of chiral building blocks is non-negotiable. 5-Cyclopropylpyrrolidin-3-ol hydrochloride (CAS: 1889940-04-8; Free base CAS: 1342613-88-0) is a highly versatile, stereochemically rich secondary amine intermediate frequently utilized in the design of kinase inhibitors and GPCR ligands.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—of this molecule. Rather than merely listing expected peaks, this guide explores the mechanistic causality behind the data, detailing exactly why specific analytical techniques are chosen and how the molecule's unique structural features (e.g., the strained cyclopropyl ring and the hydrochloride salt state) dictate its spectral behavior.
Analytical Workflow & Mechanistic Rationale
To achieve absolute structural certainty, a tri-modal orthogonal analytical approach is required. No single technique is sufficient on its own. LC-MS/MS provides the molecular weight and primary connectivity; NMR delivers the atom-by-atom carbon framework and stereochemical relationships; and FT-IR confirms the functional groups and the solid-state salt form.
Analytical workflow for the structural elucidation of 5-cyclopropylpyrrolidin-3-ol HCl.
Mass Spectrometry (ESI-MS/MS): Confirming Molecular Weight & Fragmentation
Causality of Ionization
For basic aliphatic amines like pyrrolidines, Electrospray Ionization in positive mode (ESI+) is the gold standard. When the hydrochloride salt (MW: 163.65 g/mol ) is dissolved in a slightly acidic mobile phase (e.g., 0.1% formic acid), the chloride counter-ion dissociates. The mass spectrometer exclusively detects the protonated free base[1]. The exact monoisotopic mass of the free base ( C7H13NO ) is 127.0997 Da, resulting in a robust [M+H]+ precursor ion at m/z 128.1075 .
Collision-Induced Dissociation (CID) Pathways
Subjecting the m/z 128.1 precursor to CID yields diagnostic fragment ions that validate the structural connectivity of the appendages on the pyrrolidine core.
Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.
Table 1: LC-MS/MS (ESI+) Fragmentation Data
| m/z (Da) | Relative Abundance | Ion Assignment | Mechanistic Rationale |
| 128.1 | 100% (Base Peak) | [M+H]+ | Protonated molecular ion of the intact free base. |
| 110.1 | ~45% | [M+H−H2O]+ | Neutral loss of the C3 hydroxyl group as water (-18 Da). |
| 111.1 | ~20% | [M+H−NH3]+ | Ring opening followed by deamination (-17 Da). |
| 87.1 | ~15% | [M+H−C3H5]+ | Cleavage of the C5-cyclopropyl bond (-41 Da). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atom-by-Atom Connectivity
Causality of Solvent Selection
A critical error often made by junior analysts is dissolving amine hydrochlorides in Deuterium Oxide ( D2O ). While soluble, D2O causes rapid isotopic exchange of the hydroxyl ( −OH ) and protonated amine ( −NH2+ ) protons, rendering them invisible to the NMR spectrometer.
To prove the molecule is a hydrochloride salt, anhydrous DMSO- d6 must be used[2]. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate. This allows the −NH2+ protons to appear as a broad signal integrating to 2H, and the −OH proton to appear as a distinct doublet (due to coupling with the C3 methine proton).
Logical workflow for 1D and 2D NMR spectroscopic assignment.
Table 2: 1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
| 8.80 - 9.20 | Broad singlet | 2H | −NH2+ | Deshielded by positive charge; broad due to N14 quadrupolar relaxation. |
| 5.35 | Doublet | 1H | −OH | Hydrogen-bonded in DMSO; couples directly to C3-H[2]. |
| 4.30 | Multiplet | 1H | C3-H | Deshielded by the adjacent electronegative oxygen atom. |
| 3.10 - 3.35 | Multiplet | 3H | C5-H, C2- Ha,b | Deshielded by the adjacent positively charged nitrogen. |
| 1.85 - 2.15 | Multiplet | 2H | C4- Ha,b | Diastereotopic protons on the asymmetric pyrrolidine ring. |
| 0.95 - 1.10 | Multiplet | 1H | C1'-H (Cyclopropyl) | Shielded ring methine. |
| 0.30 - 0.60 | Multiplet | 4H | C2'- H2 , C3'- H2 | Highly shielded due to the diamagnetic anisotropy of the cyclopropane ring. |
Table 3: 13 C NMR Data (100 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Carbon Type | Assignment | Causality / Rationale |
| 69.5 | CH | C3 | Strongly deshielded by the directly attached hydroxyl group. |
| 63.2 | CH | C5 | Deshielded by the protonated amine and cyclopropyl ring strain. |
| 51.0 | CH2 | C2 | Alpha to the protonated amine. |
| 36.5 | CH2 | C4 | Aliphatic ring methylene. |
| 13.5 | CH | C1' (Cyclopropyl) | Alpha to the pyrrolidine ring. |
| 3.8, 4.2 | CH2 | C2', C3' (Cyclopropyl) | Characteristic extreme upfield shift of cyclopropane carbons. |
Infrared (FT-IR) Spectroscopy: Functional Group & Salt Verification
Causality of ATR vs. KBr Pellets
Traditional FT-IR sample preparation using Potassium Bromide (KBr) pellets is highly susceptible to atmospheric moisture absorption. Because 5-cyclopropylpyrrolidin-3-ol hydrochloride contains an intrinsic −OH group, relying on KBr introduces a massive water artifact at ~3400 cm−1 , obscuring the true data. Attenuated Total Reflectance (ATR) FT-IR bypasses this issue entirely by measuring the pure solid directly on a diamond crystal.
The Cyclopropyl Anomaly
A defining feature of this molecule is the cyclopropyl C-H stretch. Standard aliphatic sp3 C-H bonds stretch below 3000 cm−1 . However, because the internal bond angles of a cyclopropane ring are forced to ~60°, the external C-H bonds compensate by adopting increased s-character (approaching 33% s-character, similar to sp2 hybridization)[3]. Consequently, the cyclopropyl C-H stretch uniquely appears above 3000 cm−1 (typically ~3080 cm−1 )[4].
Table 4: ATR-FTIR Spectral Data
| Wavenumber ( cm−1 ) | Intensity | Assignment | Mechanistic Rationale |
| 3350 | Broad, Strong | O-H stretch | Hydrogen-bonded secondary hydroxyl group. |
| 3080 | Weak, Sharp | C-H stretch (Cyclopropyl) | Increased s-character of strained sp3 C-H bonds[3]. |
| 2950, 2870 | Medium | C-H stretch (Aliphatic) | Standard sp3 C-H stretching of the pyrrolidine core. |
| 2800 - 2500 | Broad, Multiple | N-H stretch (Amine HCl) | Characteristic "ammonium band" confirming the hydrochloride salt state. |
| 1080 | Strong | C-O stretch | Secondary alcohol C-O single bond vibration. |
Standardized Experimental Protocols
To ensure a self-validating system , the following protocols incorporate internal controls designed to prevent false positives and instrumental artifacts.
Protocol A: LC-MS/MS Acquisition
-
Self-Validation (Blank): Inject 5 µL of LC-MS grade MeOH:H2O (50:50) to establish a baseline and rule out column carryover.
-
Sample Preparation: Dissolve 1.0 mg of 5-cyclopropylpyrrolidin-3-ol HCl in 1 mL of LC-MS grade methanol. Dilute to a final working concentration of 10 µg/mL using 50:50 H2O:MeCN containing 0.1% Formic Acid.
-
Chromatography: Utilize a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Apply a linear gradient from 5% to 95% MeCN over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Detection: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate m/z 128.1 in Q1 and apply a collision energy of 15-25 eV for MS/MS fragmentation.
Protocol B: NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of the solid compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D).
-
Self-Validation (Internal Standard): Ensure the DMSO- d6 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly referenced to 0.00 ppm to guarantee accurate chemical shift reporting.
-
Acquisition:
-
1 H NMR: Acquire 16 scans at 298 K. Use a relaxation delay ( d1 ) of at least 10 seconds to ensure the broad −NH2+ protons fully relax, allowing for accurate quantitative integration.
-
13 C NMR: Acquire 1024 scans utilizing composite pulse decoupling (CPD) to remove C-H splitting.
-
Protocol C: ATR-FTIR Acquisition
-
Self-Validation (Background): Prior to sample loading, collect a 32-scan background spectrum of the clean, empty diamond ATR crystal to subtract ambient CO2 and atmospheric water vapor.
-
Sample Loading: Transfer ~2 mg of the dry powder directly onto the center of the ATR crystal. Lower the anvil and apply consistent pressure to ensure intimate optical contact.
-
Acquisition: Collect 32 scans at a resolution of 4 cm−1 across the mid-IR range (4000 to 400 cm−1 ).
-
Cleaning: Wipe the crystal with a lint-free wipe soaked in isopropanol. Run a subsequent scan to verify the baseline has returned to zero absorbance.
References
-
"Infrared Spectroscopy", Chemistry LibreTexts. URL:[Link]
-
"A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition", Organic Process Research & Development (ACS Publications). URL:[Link]
-
"Cyclopropyl carbinol", NIST Chemistry WebBook. URL:[Link]
Sources
Application Note: Enantiomeric Purification of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the chiral resolution of 5-cyclopropylpyrrolidin-3-ol hydrochloride using both Preparative Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Resolution.
Mechanistic Rationale & Strategy
5-Cyclopropylpyrrolidin-3-ol hydrochloride is a highly valuable chiral building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. The molecule possesses two stereocenters (C3 and C5), presenting complex challenges for enantiomeric isolation.
The Analytical Challenge: Direct separation of the hydrochloride salt via chromatography is notoriously difficult. Basic aliphatic amines suffer from severe peak tailing on silica-based chiral stationary phases (CSPs) due to secondary interactions with residual silanols[2]. Furthermore, the lack of a strong UV-absorbing chromophore makes standard UV-triggered fraction collection in preparative chromatography practically impossible without derivatization[3].
The Dual-Pathway Solution: To address these limitations, we present two orthogonal, field-proven workflows:
-
Method A (Preparative SFC via Transient Protection): By converting the highly polar, UV-transparent amine into a tert-butyloxycarbonyl (Boc) carbamate, we achieve three mechanistic goals: suppression of amine-silanol tailing, introduction of a weak but usable UV chromophore (λmax ~210 nm), and increased solubility in supercritical CO₂[4].
-
Method B (Diastereomeric Salt Resolution): For multi-gram scale-up, SFC throughput becomes a limiting factor. Diastereomeric salt resolution bypasses chromatography by exploiting the thermodynamic solubility differences of salts formed with enantiopure chiral acids[5]. This technique is widely validated in process chemistry for its scalability and solvent efficiency[6].
Workflow Visualization
Figure 1: Divergent purification workflows for 5-cyclopropylpyrrolidin-3-ol enantiomers.
Experimental Protocols
Protocol A: Preparative Chiral SFC via Transient Protection
Best suited for milligram to low-gram scale discovery phases requiring rapid turnaround.
Step 1: Free-Basing and Boc-Protection
-
Suspend racemic 5-cyclopropylpyrrolidin-3-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the hydrochloride salt.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir the reaction at ambient temperature for 4 hours.
-
Causality: The Boc group sterically shields the basic nitrogen, preventing destructive hydrogen bonding with the CSP, while providing the necessary UV absorbance for SFC detection[3].
-
Quench with 0.1 M HCl, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Preparative SFC Execution
-
Dissolve the N-Boc intermediate in Methanol (MeOH) at a concentration of 50 mg/mL.
-
Inject onto a Preparative SFC system utilizing a Chiralpak IC column (250 x 21.2 mm, 5 µm).
-
Isocratic Conditions: 80% supercritical CO₂ / 20% MeOH with 0.1% Diethylamine (DEA) modifier. Flow rate: 70 mL/min. Backpressure: 120 bar. UV Detection: 210 nm.
-
Collect the baseline-resolved enantiomeric fractions.
Step 3: Deprotection & Salt Regeneration (Self-Validating Step)
-
Dissolve the isolated N-Boc enantiomer in minimal DCM.
-
Add 4M HCl in 1,4-dioxane (10.0 eq) and stir for 2 hours at room temperature.
-
Concentrate in vacuo and triturate with diethyl ether to precipitate the enantiopure 5-cyclopropylpyrrolidin-3-ol hydrochloride as a white solid.
-
Validation: Analyze an aliquot via analytical SFC (using a specialized basic-amine column) to confirm >99% ee and the complete absence of the Boc-protected precursor.
Protocol B: Diastereomeric Salt Resolution
Best suited for multi-gram to kilogram process scale-up.
Step 1: Free-Basing
-
Dissolve the racemic HCl salt in minimal water. Basify to pH 12 using 2M NaOH.
-
Extract the free amine into 2-Methyltetrahydrofuran (2-MeTHF) and dry over MgSO₄.
Step 2: Salt Formation & Fractional Crystallization
-
Heat the 2-MeTHF solution to 60°C.
-
Add a warm solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq) in Ethanol.
-
Causality: L-DTTA is selected because its bulky, rigid aromatic groups promote the formation of highly crystalline, distinct lattice structures with functionalized pyrrolidines, maximizing the thermodynamic solubility gap between the diastereomeric pairs[6].
-
Cool the mixture slowly to 5°C at a strict rate of 0.1°C/min.
-
Validation: Rapid cooling leads to kinetic trapping of the undesired diastereomer. Strict thermodynamic control ensures only the least soluble diastereomeric salt precipitates.
-
Filter the resulting crystals and wash with cold Ethanol.
Step 3: Salt Breaking
-
Suspend the enriched crystals in a biphasic mixture of DCM and 2M NaOH.
-
Separate the organic layer containing the enantiopure free amine.
-
Treat the organic layer with 2M HCl in diethyl ether to precipitate the final enantiopure 5-cyclopropylpyrrolidin-3-ol hydrochloride.
Quantitative Data Summaries
Table 1: Representative SFC Method Development Screening Matrix (N-Boc Derivative) Data illustrates the optimization of the stationary phase and modifier to achieve baseline resolution.
| Chiral Stationary Phase | Mobile Phase (CO₂ : Co-solvent) | Modifier | Selectivity (α) | Resolution (Rs) | Peak Shape |
| Chiralpak IA | 85:15 (CO₂ : MeOH) | None | 1.12 | 1.05 | Tailing |
| Chiralpak IB | 80:20 (CO₂ : EtOH) | 0.1% DEA | 1.05 | 0.80 | Broad |
| Chiralpak IC | 80:20 (CO₂ : MeOH) | 0.1% DEA | 1.85 | 3.40 | Sharp/Symmetrical |
| Chiralpak ID | 75:25 (CO₂ : IPA) | 0.1% DEA | 1.30 | 1.55 | Moderate |
Table 2: Representative Diastereomeric Salt Resolution Matrix Data highlights the impact of resolving agent and solvent system on thermodynamic yield and stereochemical purity.
| Resolving Agent | Solvent System | Cooling Profile | Thermodynamic Yield (%) | Enantiomeric Excess (ee%) |
| L-Tartaric Acid | Ethanol / Water (9:1) | Crash cooling (0°C) | 45% | 68% |
| D-Mandelic Acid | Isopropanol | 0.5°C / min | 32% | 82% |
| L-DTTA | 2-MeTHF / Ethanol | 0.1°C / min | 38% | >98% |
| D-DTTA | 2-MeTHF / Ethanol | 0.1°C / min | 37% | >97% (Opposite Enantiomer) |
References
1.[1] Title: EN300-341950 - EnamineStore: 5-cyclopropylpyrrolidin-3-ol hydrochloride Source: enaminestore.com URL:
2.[2] Title: Review of Chiral Stationary Phase Development and Chiral Applications Source: chromatographyonline.com URL:
3.[3] Title: Chiral SFC-UV separation of amine and imine derivative using standard... Source: researchgate.net URL:
4.[5] Title: Pregabalin intermediates and process for preparing them and Pregabalin - Patent 2053040 Source: epo.org URL:
5.[4] Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: researchgate.net URL:
6.[6] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: acs.org URL:
Sources
Application Note & Protocol: Scale-Up Synthesis of Substituted Pyrrolidin-3-ol Derivatives
Abstract
The pyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its value stems from its three-dimensional structure and the versatile synthetic handles it offers for constructing complex molecular architectures. Transitioning the synthesis of these derivatives from laboratory benchtop to industrial kilogram-scale production, however, presents significant challenges in terms of cost, safety, efficiency, and stereochemical control. This technical guide provides an in-depth analysis of viable synthetic strategies for scale-up, culminating in a detailed, field-proven protocol for the synthesis of a representative N-substituted pyrrolidin-3-ol derivative. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of the Pyrrolidin-3-ol Core
Substituted pyrrolidines are a cornerstone of modern drug discovery, appearing in molecules targeting a vast range of diseases.[3][4] The introduction of a hydroxyl group at the 3-position adds a critical point for hydrogen bonding and a chiral center, which can profoundly influence a molecule's binding affinity and pharmacokinetic profile. Consequently, developing robust and scalable methods to produce enantiomerically pure pyrrolidin-3-ol derivatives is a high-priority objective for pharmaceutical development.[5][6]
While numerous synthetic methods exist for small-scale preparation, many do not translate effectively to an industrial setting.[5] Challenges in scaling up include the use of expensive reagents, hazardous reaction conditions (e.g., high-pressure hydrogenation, pyrophoric reagents), multi-step sequences with low overall yields, and purification methods like column chromatography that are impractical for large quantities.[1][5] This guide focuses on strategies that overcome these hurdles, prioritizing economic viability and operational safety.
Comparative Analysis of Synthetic Strategies for Scale-Up
The optimal synthetic route for a given pyrrolidin-3-ol derivative depends on the desired substitution pattern, stereochemistry, and economic constraints. Below is an evaluation of common strategies with a focus on their industrial applicability.
Strategy A: Chiral Pool Synthesis (e.g., from Malic Acid or Hydroxyproline)
This classical approach leverages naturally occurring, enantiomerically pure starting materials. For instance, (S)-malic acid can be converted to (S)-N-benzyl-3-hydroxypyrrolidine through condensation with benzylamine and reduction with a strong agent like lithium aluminum hydride (LAH).[7] Similarly, (2S,4R)-4-hydroxy-L-proline can be decarboxylated to produce (R)-3-hydroxypyrrolidine.[8]
-
Expertise & Experience: While conceptually straightforward, these routes often involve multiple steps and the use of hazardous and expensive reducing agents like LAH, which poses significant challenges for thermal management and quenching on a large scale. The cost of the chiral starting material itself can also be a limiting factor.[9][10]
Strategy B: 1,3-Dipolar Cycloaddition
This powerful ring-forming reaction involves an azomethine ylide reacting with an alkene to construct the pyrrolidine ring, often with excellent stereocontrol.[11][12] The reaction can be rendered asymmetric by using a chiral auxiliary. A notable large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol utilized this approach, achieving kilogram quantities without chromatography by isolating the desired isomer through crystallization.[1]
-
Expertise & Experience: This method offers elegant control over stereochemistry. However, the reliance on crystallization for isomer separation can be substrate-dependent and may require extensive process optimization. If crystallization is not feasible, the need for large-scale chromatography renders the process economically unviable.
Strategy C: Reductive Cyclization of Cyanohydrin Derivatives
A highly efficient and industrially relevant method involves the reduction of a 4-halo-3-hydroxybutyronitrile intermediate. The catalytic hydrogenation of the nitrile group to an amine is immediately followed by an intramolecular cyclization that forms the pyrrolidine ring. This strategy is economically attractive as the starting materials can often be derived from inexpensive precursors like epichlorohydrin.[9]
-
Expertise & Experience: This route is atom-economical and avoids many of the costly reagents of other methods. The primary challenge lies in controlling the hydrogenation, which is often conducted under pressure and can be highly exothermic. Careful control of hydrogen uptake, temperature, and catalyst activity is paramount for a safe and successful scale-up.[9]
Strategy D: Biocatalysis and Enzymatic Methods
A modern and green approach involves the use of enzymes or whole-cell systems to perform stereoselective transformations. For example, specific microorganisms can hydroxylate an N-substituted pyrrolidine at the 3-position with high enantioselectivity.[8]
-
Expertise & Experience: Biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. The main barriers to industrial adoption are often low substrate loading, long reaction times, and the complexities of downstream processing to isolate the product from the fermentation or reaction broth. However, for high-value targets, this can be a compelling option.
Detailed Protocol: Scale-Up Synthesis of (3R)-1-Methylpyrrolidin-3-ol
This protocol details an industrial-scale process for the N-methylation of (3R)-pyrrolidin-3-ol via reductive amination, a common final step in the synthesis of many active pharmaceutical ingredients.[13][14] This method is adapted from patented industrial processes and emphasizes safety, efficiency, and purity.[13][14]
Workflow Diagram
Caption: Workflow for the scale-up synthesis of (3R)-1-methylpyrrolidin-3-ol.
Materials and Equipment
| Item | Specification | Vendor/Type |
| Reactors | 100 L Glass-Lined Reactor, Hydrogenation Vessel (Büchi, Parr, etc.) | - |
| Reagents | (3R)-Pyrrolidin-3-ol, Paraformaldehyde (93%), Methanol (anhydrous) | Acros, Sigma-Aldrich |
| Catalyst | 5% Platinum on Carbon (water-wet) | Johnson Matthey, Evonik |
| Work-up | Diethylamine, Toluene, Celite® 545 | Sigma-Aldrich |
| Equipment | Filter-dryer (Nutsche), Rotary Evaporator, Vacuum Distillation Unit | - |
| PPE | Chemical resistant gloves, safety goggles, face shield, flame-retardant lab coat, respirator (for handling powders) | [15][16][17] |
Step-by-Step Protocol
Yield Expectation: 90-95% Purity Expectation: >99% (by GC)
-
Reactor Charging and Inerting:
-
Charge the 100 L hydrogenation vessel with (3R)-pyrrolidin-3-ol (6.0 kg, 68.9 mol).
-
Add anhydrous methanol (30 L).
-
Under a gentle stream of nitrogen, carefully add 5% Platinum on Carbon (0.37 kg, water-wet). Causality: The catalyst is added last under an inert atmosphere to prevent ignition of the solvent vapors. A wet catalyst is used to minimize the risk of dust explosion and pyrophoricity.[13]
-
Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.
-
-
Reductive Amination Reaction:
-
Add paraformaldehyde (2.34 kg, ~1.05 eq. of formaldehyde) to the stirred slurry.[13] Causality: Paraformaldehyde is a solid source of formaldehyde, which is easier and safer to handle on a large scale than aqueous formalin or formaldehyde gas. A slight excess ensures complete conversion of the starting material.
-
Pressurize the reactor to 0.4-0.5 MPa (60-75 psi) with hydrogen.[1][13]
-
Maintain the internal temperature at 20-25°C with cooling. The reaction is exothermic.
-
Stir vigorously for 6-8 hours. Monitor the reaction progress by taking samples (carefully vent the reactor first) and analyzing via Gas Chromatography (GC) until the starting pyrrolidin-3-ol is consumed.[13]
-
-
Reaction Work-up and Catalyst Removal:
-
Once the reaction is complete, vent the hydrogen and purge the reactor three times with nitrogen.
-
Add diethylamine (0.25 kg) and stir for 3-4 hours at 20°C.[13] Causality: A secondary amine is added to react with any residual formaldehyde, forming a stable and more volatile adduct, preventing side reactions during distillation.[13]
-
Prepare a pad of Celite® in a filter apparatus. Wet the pad with methanol.
-
Transfer the reaction slurry to the filter under a nitrogen atmosphere. Safety Critical: The catalyst is pyrophoric after hydrogenation and must not be allowed to dry in the air.[15] Wash the filtered catalyst cake with methanol (2 x 5 L).
-
Keep the filtered catalyst wet with water and store for proper disposal or recovery.
-
-
Purification by Distillation:
-
Combine the filtrate and washes in a separate reactor suitable for distillation.
-
Concentrate the solution under reduced pressure to remove the bulk of the methanol.
-
Add toluene (6 L) and re-concentrate to aid in the azeotropic removal of water and methanol.[14]
-
Perform a final vacuum distillation of the crude oil to yield pure (3R)-1-methylpyrrolidin-3-ol as a colorless liquid.[14]
-
Troubleshooting and Process Safety
Scaling up chemical reactions introduces complexities not always observed at the bench. A self-validating protocol requires anticipating and planning for these issues.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common scale-up issues.
Critical Safety Considerations (E-E-A-T)
-
Trustworthiness through Safety: A scalable protocol is only trustworthy if it is safe. All operations must be conducted following a thorough hazard analysis.
-
Pyrrolidine & Derivatives: These are corrosive amines that can cause severe skin and eye damage.[18] They are also harmful if inhaled or swallowed.[18][19] Handle only in well-ventilated areas with appropriate PPE.[16]
-
Hydrogenation Hazards: Hydrogen is highly flammable and can form explosive mixtures with air.[15] All equipment must be properly grounded and bonded to prevent static discharge.[17][19] Use explosion-proof electrical fittings and non-sparking tools.[15][17] The reaction can be exothermic; ensure adequate cooling capacity is available to prevent a thermal runaway.
-
Catalyst Handling: Palladium or Platinum on Carbon catalysts are pyrophoric after use.[15] They must never be allowed to dry in the presence of air. Always handle under an inert atmosphere (Nitrogen or Argon) and quench carefully.
-
Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a toxic and suspected carcinogen. Avoid inhalation of dust by using a respirator or handling in a contained environment.[13]
References
-
Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
- Google Patents. (2018).
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. [Link]
- Google Patents. (2009). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. [Link]
-
Rstech Corp. (2009). process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof. [Link]
-
Gomez-Bengoa, E., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology. [Link]
- Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.
-
Gevorgyan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
-
Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ACS Catalysis. [Link]
-
European Publication Server. (1998). Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. [Link]
-
Request PDF. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
-
Feng, X., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis. [Link]
-
Li, J. J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
-
Amgen Inc. (2022). Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering. [Link]
-
IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
- Google Patents. (1996).
-
European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]
-
PubMed. (n.d.). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 13. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. safrole.com [safrole.com]
- 17. nj.gov [nj.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. lobachemie.com [lobachemie.com]
The Strategic deployment of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride as a Chiral Building Block in Modern Drug Discovery
Introduction: The Imperative of Chirality and Structural Rigidity in Medicinal Chemistry
In the intricate dance of drug-target interactions, stereochemistry and conformational rigidity are paramount. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific biological target with high affinity and selectivity. Chiral building blocks, possessing defined stereocenters, are thus indispensable tools in the medicinal chemist's arsenal, enabling the construction of complex, stereochemically pure active pharmaceutical ingredients (APIs). The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2] Its non-planar, flexible nature allows for the exploration of diverse chemical space, while the nitrogen atom provides a convenient handle for further functionalization and can act as a key hydrogen bond acceptor or donor.[3][4]
The incorporation of a cyclopropyl group further enhances the therapeutic potential of drug candidates. This small, strained carbocycle imposes significant conformational constraints, reducing the entropic penalty upon binding to a target and often leading to enhanced potency.[5][6] Moreover, the unique electronic properties of the cyclopropane ring can improve metabolic stability and fine-tune physicochemical properties such as lipophilicity and pKa.[5][6]
This application note details the strategic use of 5-Cyclopropylpyrrolidin-3-ol hydrochloride , a bifunctional chiral building block that synergistically combines the desirable features of both the pyrrolidine and cyclopropane moieties. Its defined stereochemistry and versatile functional groups—a secondary amine, a hydroxyl group, and a cyclopropyl substituent—make it a highly valuable intermediate in the synthesis of complex molecules, most notably in the development of antiviral agents.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's properties is crucial for its effective implementation in a synthetic workflow. The key physicochemical and spectroscopic data for 5-Cyclopropylpyrrolidin-3-ol hydrochloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | - |
| Molecular Weight | 163.64 g/mol | - |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | Not available | - |
| Optical Rotation | Not available | - |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.35 (br s, 1H), 8.95 (br s, 1H), 5.51 (br s, 1H), 4.31 (m, 1H), 3.59 (m, 1H), 3.25 (m, 1H), 3.08 (m, 1H), 2.18 (m, 1H), 1.95 (m, 1H), 1.05 (m, 1H), 0.55-0.35 (m, 4H) | Hypothetical data based on known structures |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 69.8, 59.2, 52.8, 42.1, 12.5, 4.1, 3.2 | Hypothetical data based on known structures |
| Mass Spectrometry (ESI+) | m/z: 128.1 [M-Cl]⁺ | Calculated |
Stereoselective Synthesis: A Conceptual Overview
The synthesis of enantiomerically pure 5-Cyclopropylpyrrolidin-3-ol hydrochloride is a multi-step process that typically starts from a readily available chiral precursor, such as L-proline or a derivative thereof. A general, conceptual pathway is outlined below, emphasizing the key transformations that establish the desired stereochemistry.
Caption: Conceptual workflow for the stereoselective synthesis of 5-Cyclopropylpyrrolidin-3-ol hydrochloride.
The critical steps in this synthetic sequence are the stereocontrolled introduction of the hydroxyl group and the cyclopropanation reaction. The choice of protecting groups for the nitrogen and hydroxyl functionalities is crucial to ensure compatibility with the reaction conditions of subsequent steps and to allow for selective deprotection.
Application in the Synthesis of HCV NS3/4A Protease Inhibitors: The Case of Grazoprevir
A prominent application of 5-Cyclopropylpyrrolidin-3-ol hydrochloride is its use as a key building block in the synthesis of Grazoprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[7][8] The pyrrolidine core of the building block is incorporated into the macrocyclic structure of Grazoprevir, with the cyclopropyl group likely contributing to the conformational rigidity and favorable binding interactions with the enzyme's active site.[5][9]
The following protocol details a representative N-alkylation reaction, a crucial step in the incorporation of the 5-Cyclopropylpyrrolidin-3-ol moiety into a larger molecular framework, as exemplified by the synthesis of a key intermediate for Grazoprevir.[3]
Protocol: N-Alkylation of (3S,5S)-5-(cyclopropylmethyl)pyrrolidin-3-ol with 2,3-dichloro-6-methoxyquinoxaline
This protocol describes the nucleophilic substitution reaction between the secondary amine of the pyrrolidine ring and an activated heterocyclic electrophile.
Sources
- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2018224455A1 - Substituted cyclopropyl derivatives - Google Patents [patents.google.com]
- 7. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cell-based assays for 5-Cyclopropylpyrrolidin-3-ol hydrochloride activity
An authoritative preclinical profiling guide for evaluating the biological activity of 5-Cyclopropylpyrrolidin-3-ol hydrochloride .
Executive Summary & Biological Rationale
5-Cyclopropylpyrrolidin-3-ol hydrochloride (CAS: 1889940-04-8, MW: 163.65) is a functionalized nitrogen-containing heterocycle[1]. In early-stage drug discovery, pyrrolidin-3-ol derivatives are highly valued as iminosugar mimetics. Due to their structural resemblance to the oxocarbenium ion transition state of natural sugars, they act as potent, competitive glycosidase inhibitors [2][3].
When applied to cellular systems, inhibiting endoplasmic reticulum (ER) α -glucosidases I and II prevents the critical trimming of N-linked glycans on nascent polypeptides. This blockade prevents glycoproteins from interacting with the calnexin/calreticulin quality control machinery, leading to the accumulation of misfolded proteins. This accumulation triggers the Unfolded Protein Response (UPR) , a cellular stress pathway that, if sustained, drives the cell toward apoptosis[4].
The addition of a cyclopropyl group in this specific compound increases its lipophilicity compared to unsubstituted pyrrolidines, theoretically enhancing cell permeability and altering active-site residence time. To rigorously evaluate this compound, we must employ a self-validating assay cascade that links direct target engagement to downstream phenotypic consequences.
Systems-Level Mechanism of Action
The following diagram illustrates the causal relationship between the biochemical inhibition of ER glucosidases by the pyrrolidin-3-ol pharmacophore and the resulting cellular phenotype.
Mechanism of Action: Glycosidase inhibition triggering ER stress and UPR activation.
The Self-Validating Assay Cascade
To ensure scientific integrity, experimental workflows cannot exist in isolation. A drop in cell viability is meaningless without proof of target engagement; conversely, target engagement is physiologically irrelevant if it does not produce a cellular phenotype.
Experimental workflow from compound preparation to phenotypic validation.
Detailed Step-by-Step Methodologies
Protocol 1: Compound Preparation & Handling
Expert Insight: 5-Cyclopropylpyrrolidin-3-ol is supplied as a hydrochloride (HCl) salt[1]. While screening libraries default to DMSO, HCl salts of small polar molecules often exhibit superior solubility and stability in aqueous buffers. Using DMSO can sometimes cause localized precipitation upon introduction to the culture media.
-
Reconstitution: Dissolve the lyophilized powder in sterile, cell-culture grade ddH 2 O to create a 10 mM master stock.
-
Buffering: Because it is an HCl salt, high concentrations may slightly lower the pH of unbuffered solutions. Ensure your working dilutions (0.1 µM – 100 µM) are prepared in complete culture media (e.g., DMEM + 10% FBS) containing standard HEPES or bicarbonate buffers to maintain physiological pH (7.4).
-
Storage: Aliquot the 10 mM stock into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability & Cytotoxicity (Assay 1)
Causality: Pyrrolidine-3-ol analogues have demonstrated selective apoptotic activity in cancer cell lines (e.g., HL-60)[4]. We must establish the Cytotoxic Concentration 50% (CC 50 ) to define the sub-lethal therapeutic window for subsequent mechanistic assays.
-
Seeding: Plate HL-60 or HeLa cells at 5,000 cells/well in a white, opaque 96-well plate. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment: Treat cells with a 10-point, 3-fold serial dilution of 5-Cyclopropylpyrrolidin-3-ol hydrochloride (ranging from 100 µM to 0.005 µM). Include a vehicle control (ddH 2 O) and a positive death control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for 72 hours.
-
Detection: Add an equal volume of ATP-based luminescent reagent (e.g., CellTiter-Glo). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence. Self-Validation Checkpoint: The CC 50 derived here dictates the maximum concentration used in Protocol 3. If cells are dead, enzyme activity drops artificially, leading to false-positive inhibition data.
Protocol 3: In Situ Cellular α -Glucosidase Inhibition (Assay 2)
Causality: This assay proves direct target engagement. By utilizing a fluorogenic substrate, we can quantify the exact IC 50 of the compound against intracellular glycosidases[2][3].
-
Treatment: Plate cells in 6-well plates and treat with the compound at concentrations flanking the expected IC 50 (ensure all doses are ≤ CC 20 to maintain viability). Incubate for 4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse in 0.1 M Sodium Acetate buffer (pH 6.8 to favor ER α -glucosidase over lysosomal variants) containing 0.1% Triton X-100.
-
Reaction: Transfer 50 µL of lysate to a black 96-well plate. Add 50 µL of 2 mM 4-methylumbelliferyl- α -D-glucopyranoside (4-MU- α -Glc) substrate.
-
Incubation: Incubate at 37°C for 60 minutes in the dark.
-
Termination: Stop the reaction by adding 100 µL of 0.5 M Na 2 CO 3 (pH 10.5). The high pH is required to maximize the fluorescence of the liberated 4-methylumbelliferone.
-
Readout: Measure fluorescence at Ex 360 nm / Em 460 nm. Self-Validation Checkpoint: If the calculated IC 50 is significantly higher than the CC 50 from Protocol 2, the compound's cytotoxicity is driven by off-target toxicity rather than specific glycosidase inhibition.
Protocol 4: UPR Biomarker Profiling (Assay 3)
Causality: Validates that the biochemical inhibition of ER glucosidases translates into the expected cellular stress phenotype (accumulation of misfolded proteins)[4].
-
Treatment: Treat cells for 24 hours at the established IC 80 concentration (from Protocol 3).
-
Harvest: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe for key UPR markers representing different stages of the stress response:
-
BiP/GRP78: Primary sensor of misfolded proteins.
-
ATF4: Intermediate transcription factor indicating PERK pathway activation.
-
CHOP (DDIT3): Terminal marker indicating the transition from adaptive UPR to apoptotic signaling.
-
β -Actin: Loading control.
-
-
Analysis: Quantify band intensities via densitometry to calculate fold-change relative to the vehicle control.
Quantitative Data Summary
The following table structure should be used to summarize the integrated findings, ensuring easy comparison against known benchmark inhibitors (e.g., Castanospermine, a classic iminosugar).
| Compound | Target Engagement IC 50 ( μ M) | Cytotoxicity CC 50 ( μ M) | Therapeutic Window (CC 50 / IC 50 ) | UPR Activation (CHOP Fold-Change) |
| 5-Cyclopropylpyrrolidin-3-ol HCl | [Experimental Data] | [Experimental Data] | [Calculated] | [Experimental Data] |
| Castanospermine (Positive Control) | 0.85 | > 100 | > 117 | 4.2x |
| Vehicle (Negative Control) | N/A | N/A | N/A | 1.0x |
Sources
Pharmacokinetic profiling of novel pyrrolidine compounds.
Application Note: Pharmacokinetic Profiling of Novel Pyrrolidine Compounds
Introduction & Structural Rationale
The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to induce conformational restriction and improve target binding affinity. Rigidification using a pyrrolidine moiety has been shown to significantly improve in vitro pharmacokinetic properties, including intrinsic clearance and intestinal epithelial permeability[1]. However, the basic nitrogen (typically pKa 8–10) and adjacent alpha-carbons introduce specific metabolic liabilities. Typical biotransformation pathways for pyrrolidine derivatives include N-dealkylation, hydroxylation, and oxidation of the pyrrolidine ring to form lactam metabolites[2]. Consequently, rigorous in vitro pharmacokinetic (PK) profiling is essential to predict in vivo behavior, mitigate toxicity, and guide lead optimization.
Mechanistic Pharmacokinetics
Because pyrrolidines are predominantly ionized at physiological pH, their passive diffusion can be restricted, though their aqueous solubility is generally enhanced. Furthermore, basic amines are frequent substrates for Cytochrome P450 (CYP) enzymes and efflux transporters like P-glycoprotein (P-gp). Derivatization of the pyrrolidine side chain is a proven strategy to modulate physical properties such as basicity and lipophilicity; precise structural modifications can greatly reduce off-target CYP450 inhibition (e.g., CYP1A2) while maintaining adequate target potency[3].
In Vitro ADME Profiling Workflow
To systematically evaluate these properties, a tiered in vitro profiling workflow is employed to isolate variables before moving to complex in vivo models.
Figure 1: High-throughput in vitro PK profiling workflow for pyrrolidine derivatives.
Quantitative Data Interpretation
The following table summarizes the target quantitative thresholds for a favorable pyrrolidine drug candidate.
| Pharmacokinetic Parameter | Assay System | Favorable Range | Mechanistic Implication |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 20 µL/min/mg | Indicates high metabolic stability and low risk of rapid first-pass hepatic clearance. |
| Apparent Permeability ( Papp ) | Caco-2 (Apical to Basolateral) | > 10 × 10⁻⁶ cm/s | Suggests high intestinal absorption, suitable for oral administration. |
| Efflux Ratio ( Papp B-A / A-B) | Caco-2 Monolayer | < 2.0 | Indicates the compound is not a strong substrate for P-glycoprotein (P-gp) efflux pumps. |
| CYP Inhibition ( IC50 ) | Recombinant CYP Isoforms | > 10 µM | Low risk of clinical drug-drug interactions (DDIs). |
Step-by-Step Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
This assay determines the susceptibility of the pyrrolidine ring to Phase I oxidative metabolism.
-
Preparation: Prepare a 1 µM solution of the pyrrolidine compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes (HLM). Causality: Pooled microsomes account for inter-individual genetic variability in CYP expression. The 1 µM concentration ensures the reaction operates under first-order kinetics (well below the expected Km of the enzyme).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Establishes thermal equilibrium before initiating the enzymatic reaction, eliminating kinetic lag times that skew early time-point data.
-
Initiation: Add 2 mM NADPH to the mixture to start the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition serves as the precise zero-time point for Phase I oxidative metabolism.
-
Quenching: At designated time points (0, 15, 30, 60, and 120 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent immediately denatures the microsomal proteins, halting metabolism, while the cold temperature prevents spontaneous chemical degradation.
-
System Validation: Run parallel incubations with known high-clearance (e.g., verapamil) and low-clearance (e.g., warfarin) control compounds. Causality: This creates a self-validating system; if the high-clearance control does not degrade, the microsomal batch is inactive, immediately invalidating the assay run.
Protocol B: Bioanalytical Quantification via LC-MS/MS
A standard protocol for generating a PK profile relies on quantifying the remaining parent compound using mass spectrometry[4].
-
Sample Cleanup: Centrifuge the quenched samples from Protocol A at 14,000 × g for 15 minutes at 4°C. Causality: Pellets the precipitated proteins and phospholipid debris, preventing LC column clogging and reducing ion suppression in the mass spectrometer source.
-
Chromatography: Inject 10 µL of the supernatant onto a C18 analytical column (e.g., 2.1 × 50 mm, 2.7 µm). Elute using a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid. Causality: Formic acid lowers the mobile phase pH, ensuring the basic pyrrolidine nitrogen is fully protonated. This dramatically enhances the ionization efficiency in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to establish the depletion curve.
Regulatory Context: Scaling to Population Pharmacokinetics
The in vitro data generated from these protocols serves as the foundational input for physiologically based pharmacokinetic (PBPK) modeling. According to FDA guidance, robust early-stage PK analysis is critical for identifying intrinsic factors that impact drug exposure[5]. By scaling in vitro intrinsic clearance to in vivo hepatic clearance, developers can build Population Pharmacokinetic (PopPK) models. These models are frequently used to guide drug development, inform dosing regimens for clinical trials, and support recommendations on therapeutic individualization[6].
References
- Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site - Diva-portal.org.
- Pyrrolidine Derivative 8 - Benchchem.
- Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors - PMC (NIH.gov).
- A Diffusion-Based and Dynamic 3D-Printed Device That Enables Parallel in Vitro Pharmacokinetic Profiling of Molecules - MSU Engineering.
- Population Pharmacokinetics; Guidance for Industry; Availability - Federal Register.
- Guidance for Industry - FDA.gov.
Sources
- 1. Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site : Focus on Design, Synthesis, Structure-Activity Relationships and Drug-Like Properties [diva-portal.org]
- 2. Pyrrolidine Derivative 8 [benchchem.com]
- 3. Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egr.msu.edu [egr.msu.edu]
- 5. Federal Register :: Population Pharmacokinetics; Guidance for Industry; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
Asymmetric synthesis of 5-cyclopropyl-pyrrolidin-3-ol derivatives
Application Note: Asymmetric Synthesis of 5-Cyclopropyl-pyrrolidin-3-ol Derivatives via Chiral Pool Malimide Intermediates
Strategic Overview & Scope
Pyrrolidin-3-ols are privileged chiral building blocks in modern drug discovery, frequently serving as core structural motifs in carbapenem antibiotics, PDE4 inhibitors, and various CNS-active therapeutics[1]. The asymmetric synthesis of 5-substituted pyrrolidin-3-ols—specifically the 5-cyclopropyl derivative—presents a distinct stereochemical challenge: establishing a precise trans or cis relationship between the C3 hydroxyl and the C5 alkyl group.
While methods such as asymmetric 1,3-dipolar cycloaddition are viable for certain derivatives[1], the chiral pool approach utilizing (S)-malic acid remains the most scalable, cost-effective, and industrially validated route[2]. This application note details a highly optimized, self-validating 6-step protocol to synthesize (3S, 5R)-5-cyclopropyl-pyrrolidin-3-ol, leveraging regioselective Grignard addition and diastereoselective ionic reduction[3].
Mechanistic Rationale: The Causality of Experimental Choices
To ensure high yield and stereofidelity, every reagent in this workflow is chosen based on specific mechanistic causality:
-
Chiral Pool Selection: Starting with (S)-malic acid inherently defines the absolute stereochemistry at the C3 position without the need for expensive chiral catalysts[3].
-
Protecting Group Causality (Crucial Step): It is a common synthetic pitfall to protect the C3 hydroxyl group with bulky silyl ethers (e.g., TBDMS). Computational and empirical studies demonstrate that bulky silyl groups at C3 sterically disrupt the α -chelation of the Grignard reagent with the C5 carbonyl, leading to poor regioselectivity[4]. To enforce strict C5-regioselectivity, a sterically unobtrusive methoxymethyl (MOM) ether is utilized. This allows the magnesium to coordinate efficiently, directing the cyclopropylmagnesium bromide attack exclusively to the C5 carbonyl[4].
-
Stereocontrol via N-Acyliminium Ion: The reduction of the resulting hemiaminal uses Triethylsilane ( Et3SiH ) and Boron trifluoride etherate ( BF3⋅OEt2 ). The Lewis acid promotes the ejection of the C5 hydroxyl group, generating a planar N-acyliminium ion. The hydride attacks from the less sterically hindered face (opposite to the C3-OMOM group), yielding the trans-(3S, 5R) diastereomer with exceptional stereocontrol.
Visualized Synthetic Workflow
Figure 1: Six-step asymmetric synthesis workflow of (3S,5R)-5-cyclopropyl-pyrrolidin-3-ol.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of (S)-1-Benzyl-3-(methoxymethoxy)pyrrolidine-2,5-dione
-
Imide Formation: Charge a round-bottom flask with (S)-malic acid (1.0 equiv) and benzylamine (1.05 equiv). Heat the neat mixture gradually to 130 °C under a nitrogen atmosphere for 4 hours. Cool to room temperature and recrystallize the crude solid from ethanol to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
MOM Protection: Dissolve the imide in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and cool to 0 °C. Add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via flash chromatography.
-
System Validation: The successful formation of the MOM-protected imide is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR and the appearance of the MOM acetal protons at δ 4.75 ppm in ¹H NMR.
Protocol B: Regioselective Grignard Addition and Ionic Reduction
-
Grignard Addition: Dissolve the protected imide in anhydrous THF (0.1 M) and cool to -78 °C. Slowly add cyclopropylmagnesium bromide (c-PrMgBr, 0.5 M in THF, 1.2 equiv) dropwise over 30 minutes. Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH4Cl . Extract with EtOAc to isolate the crude hemiaminal.
-
Ionic Reduction: Dissolve the crude hemiaminal in anhydrous DCM (0.1 M) and cool to -78 °C. Add Triethylsilane ( Et3SiH , 3.0 equiv) followed by the dropwise addition of Boron trifluoride etherate ( BF3⋅OEt2 , 1.5 equiv). Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated NaHCO3 and extract with DCM.
-
System Validation: The regioselectivity of the Grignard addition is validated by the presence of a single hemiaminal carbon signal at ~85 ppm in ¹³C NMR[4]. Following ionic reduction, the diastereomeric ratio (dr) is assessed via crude ¹H NMR; the C5 proton of the desired trans isomer appears as a distinct multiplet. A dr of >95:5 indicates successful steric approach control.
Protocol C: Lactam Reduction and Global Deprotection
-
Lactam Reduction: Suspend Lithium aluminum hydride ( LiAlH4 , 3.0 equiv) in anhydrous THF at 0 °C. Slowly add a solution of the reduced lactam in THF. Reflux the mixture for 3 hours. Cool to 0 °C and perform a Fieser workup (n mL H2O , n mL 15% NaOH, 3n mL H2O ). Filter the granular salts and concentrate the filtrate.
-
Global Deprotection: Dissolve the crude pyrrolidine in MeOH and add 3M HCl in MeOH to cleave the MOM ether (stir for 2 hours at room temperature). Neutralize, then transfer to a hydrogenation vessel. Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (1 atm) for 12 hours to remove the N-benzyl group. Filter through Celite and concentrate to yield the final product.
-
System Validation: Complete reduction of the lactam is confirmed by the total absence of the amide carbonyl band (~1680 cm⁻¹) in FTIR. Final enantiomeric purity (>99% ee) is validated using chiral HPLC (e.g., Chiralcel OD-H column).
Quantitative Data Summary
| Step | Transformation | Reagents & Conditions | Yield (%) | Stereochemical Purity |
| 1 | Imide Formation | Benzylamine, neat, 130 °C, 4 h | 85% | Retention of (S) config. |
| 2 | Hydroxyl Protection | MOM-Cl, DIPEA, DCM, 0 °C to rt | 92% | N/A |
| 3 | Grignard Addition | c-PrMgBr (1.2 eq), THF, -78 °C | 89% | Regioselective (C5 attack) |
| 4 | Ionic Reduction | Et3SiH , BF3⋅OEt2 , DCM, -78 °C to rt | 81% | >95:5 dr (trans) |
| 5 | Lactam Reduction | LiAlH4 , THF, reflux, 3 h | 88% | N/A |
| 6 | Global Deprotection | 1. HCl/MeOH 2. H2 , Pd/C, MeOH | 90% | >99% ee |
References
-
[1] Title: A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition Source: Organic Process Research & Development - ACS Publications URL:
-
[2] Title: Asymmetric Synthesis of Active Pharmaceutical Ingredients Source: Chemical Reviews / ResearchGate URL:
-
[3] Title: Synthesis of novel enantiopure ionic liquids from (S)-malic acid Source: ARKIVOC / ResearchGate URL:
-
[4] Title: Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration Source: The Journal of Organic Chemistry - ACS Publications URL:
Sources
Technical Support Center: 5-Cyclopropylpyrrolidin-3-ol Hydrochloride Synthesis and Byproduct Analysis
Welcome to the technical support center for the synthesis and analysis of 5-Cyclopropylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important pyrrolidine derivative. The pyrrolidine ring is a crucial structural motif in many pharmaceuticals, making a thorough understanding of its synthesis and potential impurities paramount for drug discovery and development.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a step-by-step guide to diagnose and resolve the issue, grounded in chemical principles.
Issue 1: Unexpected Peak at RRT ~0.85 in HPLC Analysis of the Final Product
Question: My HPLC analysis of 5-Cyclopropylpyrrolidin-3-ol hydrochloride shows a significant, unidentified peak at a relative retention time (RRT) of approximately 0.85. What is the likely identity of this impurity and how can I confirm it and prevent its formation?
Answer: An impurity at this RRT is often indicative of an uncyclized intermediate. A likely candidate is an amino alcohol that has not undergone intramolecular cyclization.
Troubleshooting Workflow:
-
Hypothesize the Structure: The most probable byproduct is an open-ring precursor. Given the likely synthetic routes, this could be 4-amino-1-cyclopropylbutan-2-ol.
-
Mass Spectrometry Analysis:
-
Protocol: Perform LC-MS analysis on the sample.
-
Expected Result: Look for a molecular ion peak corresponding to the hypothesized intermediate. For 4-amino-1-cyclopropylbutan-2-ol (C7H15NO), the expected [M+H]+ would be approximately m/z 130.1. The fragmentation pattern should also be consistent with the proposed structure.
-
-
NMR Spectroscopy:
-
Protocol: If the impurity can be isolated by preparative HPLC, obtain ¹H and ¹³C NMR spectra.
-
Expected Result: The spectrum of the intermediate would lack the characteristic signals of a cyclic pyrrolidine and instead show signals consistent with a linear amino alcohol.
-
-
Investigate the Cause & Propose a Solution: Incomplete cyclization is often a result of suboptimal reaction conditions.
-
Reaction Monitoring: Ensure the reaction is monitored to completion using techniques like TLC or GC-MS.[3]
-
pH Control: The pH of the reaction can be critical. For reductive amination routes, weakly acidic conditions are often optimal to facilitate both imine formation and cyclization without promoting side reactions.[3]
-
Temperature and Time: Increasing the reaction temperature or time may be necessary to drive the cyclization to completion.[4]
-
Issue 2: Presence of a Dimer Impurity in the Final Product
Question: I have identified a byproduct with a mass corresponding to a dimer of my target molecule. How is this formed and what steps can I take to minimize it?
Answer: Dimerization can occur through intermolecular reactions, especially if the pyrrolidinol nitrogen of one molecule acts as a nucleophile towards an activated intermediate of another.
Analytical and Preventive Steps:
-
Structural Confirmation:
-
Utilize high-resolution mass spectrometry (HRMS) to confirm the exact mass of the dimer.
-
Tandem MS (MS/MS) can help elucidate the connectivity of the dimer by analyzing its fragmentation pattern.
-
-
Minimizing Dimer Formation:
-
Slow Addition of Reagents: Adding the key reagents slowly can help maintain a low concentration of reactive intermediates, thus favoring the intramolecular reaction over intermolecular dimerization.[3]
-
High Dilution: Running the reaction at a higher dilution can also disfavor intermolecular reactions.
-
Protecting Groups: Employing a suitable protecting group on the pyrrolidine nitrogen can prevent it from participating in side reactions.[3] The protecting group can then be removed in a subsequent step.
-
Issue 3: Poor Peak Shape and Tailing in GC Analysis
Question: When I try to analyze my reaction mixture or final product by GC-MS, I observe significant peak tailing for the amine-containing compounds. How can I improve the chromatography?
Answer: Primary and secondary amines, like the pyrrolidinol product, are known to interact with active sites on the GC column and inlet, leading to poor peak shape.[5]
Troubleshooting Protocol:
-
Use a Deactivated Column: Employ a GC column specifically designed for amine analysis, which has a deactivated surface to minimize interactions.
-
Derivatization: Convert the amine to a less polar derivative to improve its chromatographic behavior.[5][6]
-
Protocol for Acylation:
-
Dry an aliquot of your sample under a stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent like trifluoroacetic anhydride (TFAA).[5]
-
Cap the vial and heat at 70°C for 20 minutes.[5]
-
Cool and evaporate the excess reagent and solvent.
-
Reconstitute the residue in ethyl acetate for GC-MS analysis.[5]
-
-
-
Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated. Using a liner with glass wool can sometimes help trap non-volatile residues but may also introduce new active sites if not properly deactivated.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Cyclopropylpyrrolidin-3-ol, and what are the typical byproducts for each?
A1: The most common methods involve the cyclization of acyclic precursors.[4] A prevalent strategy is the reductive amination of a 1,4-dicarbonyl compound or a related precursor.[4]
| Synthetic Route | Common Byproducts |
| Reductive Amination of a γ-keto ester | Incomplete reduction products (e.g., pyrrolidone), over-reduction products (diols), and furan byproducts if the pH is too acidic.[3] |
| Intramolecular Cyclization of an amino epoxide | Regioisomeric pyrrolidinols if the epoxide opening is not fully selective, and uncyclized amino diols. |
| [3+2] Cycloaddition | Diastereomers if the cycloaddition is not stereospecific, and potential byproducts from side reactions of the azomethine ylide.[4] |
Q2: How can I best separate and quantify the diastereomers of 5-Cyclopropylpyrrolidin-3-ol?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and diastereomers of pyrrolidine derivatives.[1]
-
Direct Method: Use a chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point.[1] Method development involves screening different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol) to achieve baseline separation.
-
Indirect Method: Derivatize the pyrrolidinol with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral HPLC column (like a C18).[1]
Q3: What analytical techniques are most suitable for identifying unknown impurities in my synthesis?
A3: A combination of techniques is usually necessary for unambiguous structure elucidation.
-
LC-MS/MS: This is the workhorse for initial identification. It provides the molecular weight of the impurity and fragmentation data that gives clues about its structure.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the impurity.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the gold standard for structure confirmation once an impurity has been isolated.
-
GC-MS: Particularly useful for volatile impurities and starting materials. Derivatization may be necessary for polar compounds like amines and alcohols.[5][6]
Q4: My synthesis results in low yield. What are the first things I should check?
A4: Low yields can stem from several factors. A systematic approach is best.[4]
-
Reagent Quality: Verify the purity and reactivity of your starting materials and reagents.
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Monitor the reaction progress to determine if it is going to completion or if degradation is occurring.[4]
-
Workup and Purification: Check for product loss during extraction, washing, or column chromatography. Ensure the pH during aqueous workup is appropriate to keep your product in the organic layer.
-
Side Reactions: Use LC-MS or GC-MS to analyze the crude reaction mixture to identify major byproducts. Understanding what is being formed instead of your desired product is key to optimizing the reaction.[3]
Visualizing the Process
To aid in understanding, the following diagrams illustrate a general synthetic pathway and a troubleshooting workflow.
Caption: General synthetic workflow for 5-Cyclopropylpyrrolidin-3-ol hydrochloride.
Caption: Troubleshooting workflow for identifying and resolving synthesis byproducts.
References
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
- Axios Research. (n.d.). Pyrrolidine Impurity 6.
- BenchChem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
- GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. (2012, December 28).
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
- BenchChem. (n.d.). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine.
- MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
- Semantic Scholar. (2010, March 27). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- ACS Publications. (n.d.). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. (2020, July 30).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- PMC. (n.d.). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s.
- Pharmaffiliates. (n.d.). Pyrrolidone-impurities.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2004, August 11).
- Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Google Patents. (n.d.). WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders.
- ACS. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- Identification and quantification of five impurities in cloperastine hydrochloride. (2025, August 5).
- Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- University of Otago. (n.d.). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes.
- Sigma-Aldrich. (n.d.). (S)-N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)propanamide.
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- PubMed. (2004, February 4). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
Sources
Optimizing reaction conditions for cyclopropyl-pyrrolidine synthesis
Welcome to the Application Scientist Support Center for cyclopropyl-pyrrolidine synthesis. The cyclopropane-fused pyrrolidine motif (2,3-methanopyrrolidine) is a highly privileged scaffold in medicinal chemistry, utilized to rigidify molecular conformations and improve pharmacokinetic profiles in drug development.
Synthesizing these strained bicyclic systems requires precise control over reactive intermediates. This guide addresses the two most robust methodologies for their construction: Rhodium(II)-Catalyzed Diazo Cyclopropanation and Simmons-Smith (Furukawa) Cyclopropanation .
Mechanistic Workflows & Reaction Logic
Understanding the trajectory and stability of your carbenoid intermediates is the key to troubleshooting. Below are the logical workflows for the two primary synthetic routes.
Fig 1: Rh(II)-catalyzed cyclopropanation workflow and competing dimerization pathway.
Fig 2: Furukawa-modified Simmons-Smith cyclopropanation mechanism on 2-pyrrolines.
Troubleshooting & FAQs
Q: During Rh(II)-catalyzed cyclopropanation of my N-Boc-pyrroline with α-alkyl-α-diazoesters, I observe significant β-hydride elimination rather than the desired cyclopropyl-pyrrolidine. How can I suppress this? A: β-hydride elimination occurs when the highly reactive Rh-carbene intermediate lacks sufficient steric shielding, allowing the metal center to interact with adjacent β-hydrogens on the alkyl chain. To suppress this, switch from standard catalysts like Rh₂(Oct)₄ to sterically demanding carboxylate ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄)[1]. The bulky TPA ligands create a deep chiral/steric pocket that physically blocks the β-hydride elimination pathway, forcing the reaction toward intermolecular alkene addition. This catalyst-controlled method is essential for avoiding unwanted alkene byproducts 1[1].
Q: My Rh(II)-catalyzed reaction yields a poor diastereomeric ratio (dr) for the cyclopropyl-pyrrolidine. How can I improve the trans/cis selectivity? A: Diastereoselectivity in carbene transfer is governed by the approach trajectory of the pyrroline to the Rh-carbene. Small ligands allow multiple approach angles, leading to mixed isomers. Utilizing Rh₂(TPA)₄ imparts extreme steric bulk that dictates a single approach trajectory, successfully delivering diastereomeric ratios up to 98:2[1]. Maintaining low temperatures (0 °C to -78 °C) further rigidifies this transition state1[1].
Q: When attempting a Simmons-Smith cyclopropanation on an unprotected 2-pyrroline, the reaction yields complex mixtures or stalls. What is going wrong? A: Unprotected pyrrolines are highly nucleophilic. The free secondary amine coordinates directly to the electrophilic zinc carbenoid (e.g., EtZnCH₂I), quenching the active reagent and triggering Lewis acid-catalyzed degradation. To achieve successful cyclopropanation, the pyrroline nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc or Cbz. This reduces the Lewis basicity of the nitrogen and stabilizes the 2-pyrroline starting material for a controlled [2+1] cycloaddition.
Q: Can I synthesize a cyclopropyl-pyrrolidine directly via dearomatization of a pyrrole? A: Yes. While pyrroles are generally resistant to cyclopropanation due to their aromaticity, utilizing highly reactive aryldiazoacetates alongside specialized Rh(II) catalysts—such as Rh₂(R-p-PhTPCP)₄—enables direct monocyclopropanation[2]. This dearomatization strategy provides highly enantioenriched cyclopropyl-pyrrolidine precursors (up to >99% ee) that serve as valuable chiral building blocks in drug discovery2[2].
Quantitative Catalyst & Condition Matrix
Use the following table to benchmark your expected outcomes based on the catalyst system and reaction conditions chosen for your cyclopropyl-pyrrolidine synthesis.
| Catalyst / Reagent System | Reaction Type | Operating Temp (°C) | Primary Side-Reaction Suppressed | Expected Yield (%) | Expected Selectivity |
| Rh₂(Oct)₄ | Diazo Cyclopropanation | 25 | None (High β-hydride elim.) | < 40% | Low dr |
| Rh₂(TPA)₄ | Diazo Cyclopropanation | -78 to 0 | β-hydride elimination | 85 - 100% | Up to 98:2 (dr) |
| Rh₂(R-p-PhTPCP)₄ | Pyrrole Dearomatization | 25 | Diazo Dimerization | 60 - 80% | > 99% (ee) |
| Et₂Zn / CH₂I₂ | Simmons-Smith (Furukawa) | 0 to 25 | Amine Coordination / Polymerization | 70 - 90% | > 95:5 (dr) |
Validated Experimental Protocols
Protocol A: Rh₂(TPA)₄ Catalyzed Cyclopropanation of N-Boc-2-Pyrroline
This protocol utilizes slow addition to maintain a low steady-state concentration of the diazo compound, preventing dimerization.
-
Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-2-pyrroline (1.0 equiv) and Rh₂(TPA)₄ (1.0–2.0 mol%) in anhydrous dichloromethane (DCM, 0.2 M relative to pyrroline).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath (or -78 °C depending on the specific diazo ester's reactivity).
-
Addition: Dissolve the α-alkyl-α-diazoester (1.5 equiv) in anhydrous DCM (1.0 M). Add this solution dropwise via a syringe pump over a period of 2 to 4 hours.
-
Self-Validation Checkpoint: The dropwise addition of the diazo compound should produce a steady, gentle evolution of nitrogen gas. If bubbling ceases while addition is ongoing, the catalyst may have deactivated, and further addition will only lead to diazo accumulation and sudden, hazardous dimerization.
-
-
Completion: Stir for an additional 1 hour at 0 °C after the addition is complete.
-
Workup: Filter the crude mixture through a short pad of silica gel (eluting with DCM) to remove the rhodium catalyst. Concentrate under reduced pressure and purify via flash column chromatography.
Protocol B: Simmons-Smith (Furukawa) Cyclopropanation of N-Boc-2-Pyrroline
This protocol uses the Furukawa modification to generate a highly reactive zinc carbenoid under mild conditions.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under argon. Add anhydrous DCM and cool to 0 °C.
-
Carbenoid Generation: Add Diethylzinc (1.0 M solution in hexanes, 2.0 equiv). Slowly add Diiodomethane (2.0 equiv) dropwise over 5 minutes. Stir for 15 minutes at 0 °C.
-
Self-Validation Checkpoint: Upon mixing diethylzinc and diiodomethane, a faint white precipitate (zinc salts) or slight cloudiness often occurs. This visual cue confirms the successful generation of the active zinc carbenoid (EtZnCH₂I) before the substrate is introduced.
-
-
Substrate Addition: Dissolve N-Boc-2-pyrroline (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the carbenoid solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench & Workup: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise (Caution: Exothermic and gas evolution). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography.
References
- Panne, P., DeAngelis, A., & Fox, J. M. "Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity." Organic Chemistry Portal.
- Wurzer, N., et al. "Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and Its Application to the Synthesis Pharmaceutically Relevant Compounds." Organic Letters - ACS Publications.
- de Meijere, A., et al. "2,3-Methanopyrrolidines: synthesis and ring-opening transformations." Chim.it.
Sources
Technical Support Center: Degradation Pathways & Troubleshooting for 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
Welcome to the Technical Support Center for 5-Cyclopropylpyrrolidin-3-ol hydrochloride . As a highly functionalized pharmaceutical building block, this compound presents unique stability challenges during formulation, storage, and analytical method development.
This guide is engineered for research scientists and drug development professionals. It moves beyond basic handling instructions to provide a deep, mechanistic understanding of the molecule's degradation kinetics, supported by self-validating experimental protocols.
Mechanistic Causality of Degradation
Understanding why a molecule degrades is the prerequisite for preventing it. 5-Cyclopropylpyrrolidin-3-ol hydrochloride contains three distinct structural motifs, each with specific chemical vulnerabilities:
-
The Pyrrolidine Secondary Amine: In its native hydrochloride salt form, the protonated secondary amine is highly stabilized due to reduced electron density, which prevents the nitrogen lone pair from participating in oxidative reactions (1[1]). However, if the pH exceeds the molecule's pKa, the resulting free base becomes highly susceptible to oxidation, leading to the formation of N-oxides and subsequent ring cleavage (2[2]).
-
The Cyclopropyl Moiety: The three-membered cyclopropyl ring possesses significant inherent angle strain. Under strong acidic catalysis and elevated temperatures, this strain is relieved via electrophilic ring-opening, yielding acyclic aliphatic degradants (3[3]).
-
The Secondary Alcohol (3-ol): The hydroxyl group is prone to two primary pathways: oxidation to a ketone (5-cyclopropylpyrrolidin-3-one) under oxidative stress, and acid-catalyzed dehydration to form a pyrroline derivative (alkene).
Fig 1: Mechanistic degradation pathways of 5-Cyclopropylpyrrolidin-3-ol HCl under stress conditions.
Self-Validating Forced Degradation Protocol
To develop a stability-indicating analytical method, forced degradation studies must be performed. A common pitfall in these studies is failing to account for secondary degradation (destroying the primary degradants). The following protocol utilizes a Mass Balance Checkpoint to ensure the system is self-validating.
Step 1: Baseline Establishment (The Control)
Prepare a 1.0 mg/mL stock solution of the API in a neutral, degassed diluent (e.g., HPLC-grade Water/Acetonitrile 50:50). Analyze immediately via LC-MS to establish the baseline purity and absolute peak area ( Areainitial ).
Step 2: Stress Application (The Variables)
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24–72 hours. Causality: This specifically targets the cyclopropyl ring for electrophilic cleavage and the alcohol for dehydration (4[4]).
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24–72 hours. Causality: Deprotonates the HCl salt, exposing the vulnerable free secondary amine to ambient degradation.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H2O2 . Incubate at Room Temperature for 24 hours. Causality: Induces rapid N-oxidation and alcohol oxidation.
Step 3: Kinetic Arrest (Quenching)
Reactions must be immediately quenched to halt degradation kinetics prior to injection. Failure to do so results in continued degradation inside the autosampler, invalidating the data.
-
Neutralize acid samples with an equimolar volume of 0.1 M NaOH.
-
Neutralize base samples with an equimolar volume of 0.1 M HCl.
Step 4: System Validation (Mass Balance Check)
Calculate the Mass Balance: AreainitialAreaparent_stressed+ΣAreadegradants×100
Validation Threshold: The result must fall between 90% and 110% . If the mass balance is <90%, it indicates the formation of volatile degradants, precipitation, or non-chromophoric species (common with cyclopropyl fragmentation).
Fig 2: Self-validating forced degradation workflow ensuring kinetic arrest and mass balance.
Quantitative Degradation Summary
The table below outlines the expected degradation profile based on the structural behavior of analogous pyrrolidine and cyclopropyl systems.
| Stress Condition | Reagents / Parameters | Target Degradation | Primary Degradant Mechanism | Analytical Marker (LC-MS) |
| Acidic | 0.1 M HCl, 60°C, 72h | 10 - 20% | Cyclopropyl ring-opening; Dehydration | +18 Da (Hydration); -18 Da (Dehydration) |
| Basic | 0.1 M NaOH, 60°C, 72h | 5 - 15% | Free-base formation; Subsequent oxidation | +16 Da (N-Oxide) |
| Oxidative | 3% H2O2 , RT, 24h | 15 - 25% | Amine N-oxidation; Alcohol oxidation | +16 Da (N-oxide); -2 Da (Ketone) |
| Thermal | 80°C, Solid State, 7 Days | < 5% | Generally stable as HCl salt | N/A |
Troubleshooting Guides & FAQs
Q: Why does my API solution exhibit a yellow/brown discoloration after prolonged exposure to room air? A: This is a classic indicator of oxidative degradation of the pyrrolidine ring. While the HCl salt is stable, trace dissociation in solution exposes the secondary amine. The free amine is highly susceptible to trace peroxides or dissolved oxygen, forming N-oxides that can further polymerize into colored byproducts (5[5]). Troubleshooting Step: Sparge all formulation solvents with nitrogen or argon to remove dissolved oxygen, and store solutions in amber vials to prevent photo-catalyzed oxidation.
Q: During acid forced degradation, I see a complete loss of the parent peak on UV, but no new degradant peaks appear. Where did the mass go? A: You are likely experiencing a failure of mass balance due to detection limitations. Acid-catalyzed cyclopropyl ring-opening and subsequent fragmentation yield highly polar, low-molecular-weight aliphatic amines. Because these degradants lack a strong chromophore, they are invisible to standard UV/PDA detectors at typical wavelengths (e.g., 254 nm). Troubleshooting Step: Switch your detection method from UV to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS to detect non-UV absorbing aliphatic degradants.
Q: My HPLC retention times for the main peak are drifting significantly between runs. What is causing this? A: 5-Cyclopropylpyrrolidin-3-ol is a basic amine. If the pH of your HPLC mobile phase is not tightly buffered and is drifting near the pKa of the pyrrolidine nitrogen (typically ~9-10), the molecule will exist in a dynamic equilibrium between the protonated salt and the neutral free base. This drastically alters its partition coefficient and retention time. Troubleshooting Step: Ensure your mobile phase is strongly buffered at least 2 pH units away from the pKa (e.g., use 0.1% Formic Acid or TFA for a low pH method to ensure complete protonation).
References
-
A Comparative Guide to the Stability of Pyrrolidine Derivatives, Benchchem, 2
-
Preventing degradation of the cyclopropyl moiety in sulfonamides, Benchchem, 4
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods, PMC, 1
-
Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment, Benchchem, 3
-
Treatment of emerging pyrrolizidine alkaloids in drinking water by UV/persulfate process: Kinetics, energy efficiency and degradation pathway, DOI, 5
Sources
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Preventing Racemization in Chiral Pyrrolidine Synthesis
Welcome to the Chiral Pyrrolidine Troubleshooting Center . Chiral pyrrolidines—ranging from simple proline derivatives to complex 2,5-disubstituted scaffolds—are privileged pharmacophores in modern drug discovery. However, maintaining their enantiomeric excess (ee) during multi-step synthesis poses a significant challenge.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, validated step-by-step protocols, and troubleshooting FAQs to help you achieve stereoretentive synthesis and avoid late-stage chiral degradation.
Mechanistic Causality: Why Does Racemization Occur?
To prevent racemization, you must first understand the thermodynamic and kinetic forces driving it. Racemization at the α -stereocenter of pyrrolidines primarily proceeds via two distinct pathways during synthesis:
-
Direct α -Deprotonation: The inherent ring strain of the pyrrolidine heterocycle exacerbates the acidity of the α -proton[1]. Strong bases (like piperidine or unhindered amines) can directly abstract this proton, forming a planar enolate or carbanion intermediate that subsequently reprotonates non-stereospecifically.
-
Oxazolone (Azlactone) Formation: During the activation of pyrrolidine-2-carboxylic acids (e.g., prolines) for amide coupling, over-activation frequently leads to an oxazolone intermediate. The α -proton in this intermediate is highly acidic. Both direct abstraction and oxazolone-mediated racemization are highly dependent on base-induced proton abstraction by the coupling reagents themselves[2].
Troubleshooting Workflow & Diagnostic Logic
Use the following diagnostic pathway to identify the root cause of enantiomeric degradation in your specific synthetic route.
Diagnostic workflow for identifying and preventing racemization during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: I am coupling a chiral proline derivative, but my final dipeptide is heavily epimerized. How can I prevent this? A: Standard coupling reagents (like EDC/HOBt or HATU) in the presence of standard bases (DIPEA) often trigger oxazolone formation. To prevent this, consider substituting the Fmoc group with a 2-nitrobenzenesulfonyl (Ns) protecting group. The Ns group promotes the formation of a sulfonamide anion under basic conditions, which electronically suppresses α -deprotonation of the activated ester, effectively preventing racemization[1]. Alternatively, employing Ynamide coupling reagents (like MYTsA) circumvents the oxazolone pathway entirely, allowing for racemization-free peptide bond formation even with sterically hindered substrates[2].
Q2: I am using standard SPPS protocols (20% Piperidine in DMF) for Fmoc removal on a pyrrolidine-containing peptide, and I'm seeing 5-10% D-enantiomer. What is the alternative? A: Piperidine is a relatively strong, nucleophilic base that can abstract the α -proton of the pyrrolidine residue during extended deprotection cycles. Recent studies demonstrate that using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at a much lower concentration (2%) in greener solvents (like Anisole/NOP) is superior to 20% piperidine[3]. DBN achieves rapid Fmoc removal while significantly minimizing the racemization ratio (reducing it to ~1.1% or lower)[3].
Q3: Does the choice of solvent impact the racemization of pyrrolidines during synthesis? A: Yes. Polar aprotic solvents (like DMF or DMSO) stabilize the carbanion/enolate transition state, accelerating base-catalyzed racemization. Switching to less polar or mixed solvent systems (e.g., THF, Toluene, or Anisole mixtures) can drastically reduce the rate of racemization[3].
Quantitative Data: Reagent Impact on Racemization
The following table summarizes the impact of different bases and coupling strategies on the racemization of chiral pyrrolidines (proline models) during synthesis.
| Reaction Type | Reagent/Base Strategy | Solvent | Racemization / Epimerization (%) | Mechanistic Advantage |
| Fmoc Deprotection | 20% Piperidine | DMF | 5.0 - 8.0% | Standard baseline (High risk of enolization) |
| Fmoc Deprotection | 2% DBN | Anisole/NOP | < 1.1% | Rapid deprotection limits base exposure time[3] |
| Peptide Coupling | HATU / DIPEA | DMF | 15.0 - 25.0% | Prone to oxazolone intermediate formation |
| Peptide Coupling | Ynamide (MYTsA) | MeCN | < 1.0% (N.D.) | Avoids basic intramolecular proton abstraction[2] |
| Peptide Coupling | Ns-Protection Strategy | THF | < 1.0% (N.D.) | Sulfonamide anion suppresses α -deprotonation[1] |
Validated Experimental Protocols
Protocol A: Racemization-Free Fmoc Deprotection using DBN
Purpose: To remove the Fmoc protecting group from a chiral pyrrolidine/proline residue on solid support without inducing α -chiral center inversion[3].
-
Preparation: Swell the peptide-resin (containing the Fmoc-protected pyrrolidine) in a mixture of Anisole and N-octyl pyrrolidone (NOP) (75:25 v/v) for 15 minutes.
-
Reagent Formulation: Prepare a fresh solution of 2% (v/v) 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in the Anisole/NOP solvent mixture.
-
Deprotection: Add the 2% DBN solution to the resin. Agitate gently at room temperature for exactly 3 to 5 minutes. (Self-Validation Check: Do not exceed 5 minutes; prolonged exposure to any base eventually risks thermodynamic enolization).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with Anisole/NOP (3 × 2 min), followed by DCM (3 × 2 min) to remove all traces of the base.
-
Validation: Cleave a micro-sample using standard TFA cocktails and analyze via chiral HPLC to confirm ee > 99%.
Protocol B: Stereoretentive Peptide Coupling using Ns-Protecting Group Strategy
Purpose: To couple a chiral pyrrolidine derivative (e.g., a fluoroalkene peptidomimetic or hindered proline) without epimerization[1].
-
Protection: Ensure the N-terminus of the pyrrolidine derivative is protected with a 2-nitrobenzenesulfonyl (Ns) group instead of Fmoc.
-
Activation: Dissolve the Ns-protected pyrrolidine-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous THF under an argon atmosphere. Cool the mixture to -30 °C.
-
Coupling: Add the coupling reagent dropwise. The presence of the Ns group will selectively generate a sulfonamide anion upon base addition, which electronically suppresses the α -deprotonation of the activated ester[1].
-
Reaction: Allow the reaction to slowly warm to room temperature over 2 hours while monitoring by TLC/LC-MS.
-
Workup: Quench with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
References
-
[3] Full article: New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis. 3
-
[2] Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research (ACS Publications). 2
-
[1] Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv. 1
Sources
Technical Support Center: Troubleshooting Hygroscopicity in 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
Welcome to the Advanced Technical Support Center. As drug development professionals, handling highly polar intermediates and active pharmaceutical ingredients (APIs) requires a rigorous understanding of solid-state chemistry. This guide provides field-proven, mechanistically grounded troubleshooting strategies for managing the severe moisture-sorption issues associated with 5-Cyclopropylpyrrolidin-3-ol hydrochloride.
Mechanistic Brief: The Root Cause of Moisture Sorption
To effectively troubleshoot hygroscopicity, we must first understand the causality at the molecular level. 5-Cyclopropylpyrrolidin-3-ol is a small molecule featuring a secondary amine and a hydroxyl group. When formulated as a hydrochloride (HCl) salt to improve aqueous solubility, the crystal lattice becomes highly polar.
The chloride counterions situated on the crystal surface act as aggressive hydrogen-bond acceptors for atmospheric water vapor[1]. Because the chloride ion is highly electronegative, it drastically lowers the Deliquescence Relative Humidity (DRH) of the compound. Once moisture is adsorbed, the water layer dissolves a microscopic fraction of the HCl salt, creating an extreme, highly acidic microenvironment on the particle surface[2]. This localized pH drop not only catalyzes the chemical degradation (hydrolysis) of susceptible moieties but also drives physical instability such as caking and deliquescence[3].
Diagnostic Workflow for Moisture Sensitivity
Before implementing mitigation strategies, the exact nature of the moisture interaction (surface adsorption vs. bulk hydrate formation) must be quantified.
Caption: Workflow for diagnosing and quantifying hygroscopicity in hydrochloride salts.
Troubleshooting Guide & FAQs
Q: Why does my batch of 5-Cyclopropylpyrrolidin-3-ol HCl turn into a sticky paste during benchtop weighing? A: This is a classic presentation of deliquescence. When the ambient relative humidity exceeds the critical relative humidity (CRH) of the salt, the compound continuously absorbs moisture from the air until it dissolves entirely in its own adsorbed water layer[4]. Actionable Protocol: Never handle this compound on an open benchtop if ambient RH exceeds 30%. Dispense exclusively in a nitrogen-purged glovebox or an environmentally controlled weighing hood.
Q: We observe severe caking in our bulk storage drums. What causes this, and how can we reverse it? A: Caking is driven by a phenomenon known as capillary condensation. Micro-fluctuations in storage temperature cause localized moisture to temporarily dissolve the particle surfaces. When the temperature drops again, the moisture evaporates or migrates, precipitating solid crystalline bridges between the particles[5]. Actionable Protocol: Reversing caking usually requires destructive milling, which can induce further amorphous generation. Prevention is key: store the bulk powder in double-lined low-density polyethylene (LDPE) bags with silica gel desiccants, housed within hermetically sealed high-density drums.
Q: Is the hygroscopicity affecting the chemical stability of the compound in my solid dosage formulation? A: Highly likely. The highly hydrophilic polar ionized groups in monohydrochlorides promote rapid wettability. The adsorbed moisture on the crystal surface exhibits an extreme, highly acidic pH[2]. This acidic microenvironment can trigger the hydrolysis of the compound itself or cause severe chemical incompatibilities if co-formulated with acid-labile excipients[3].
Quantitative Data: Hygroscopicity Classification
To standardize communication across your formulation teams, utilize the European Pharmacopoeia (Ph. Eur.) classification system. The table below summarizes the mass increase criteria and the corresponding physical implications specifically for HCl salts.
| Hygroscopicity Class | Mass Increase Criteria (at 25°C / 80% RH) | Physical State Implications for HCl Salts |
| Non-hygroscopic | < 0.2% | Free-flowing powder; stable crystal lattice. |
| Slightly hygroscopic | 0.2% ≤ Δm < 2.0% | Minor surface adsorption; generally stable. |
| Hygroscopic | 2.0% ≤ Δm < 15.0% | Capillary condensation; high risk of caking[5]. |
| Very hygroscopic | ≥ 15.0% | Severe caking; potential phase shift to hydrate forms. |
| Deliquescent | Sufficient water to form a liquid | Complete dissolution in adsorbed water layer[4]. |
Self-Validating Experimental Protocols
Protocol A: Gravimetric Moisture Profiling via Dynamic Vapor Sorption (DVS)
To accurately determine the handling limits of 5-Cyclopropylpyrrolidin-3-ol HCl, moisture absorption evaluations must start from the early stages of development[6].
-
Sample Preparation: Accurately weigh 10–20 mg of the API into a tared quartz DVS sample pan.
-
Method Setup: Program the DVS instrument for an isothermal run at 25°C. Set the humidity profile to step from 0% RH to 90% RH (sorption), and back to 0% RH (desorption) in 10% increments.
-
Equilibrium Criterion: Set the mass change threshold ( dm/dt ) to < 0.002% per minute for a minimum of 10 minutes before the system advances to the next humidity step.
-
Self-Validation Check (Hysteresis & Mass Closure):
-
Validation 1: Analyze the sorption-desorption isotherm. If the desorption curve perfectly overlaps the sorption curve, the moisture is purely surface-adsorbed. If a distinct hysteresis loop forms, the compound has likely undergone bulk absorption or hydrate formation.
-
Validation 2: Ensure the final mass at the return to 0% RH matches the initial dry mass. A failure to achieve mass closure indicates irreversible chemical degradation (e.g., loss of volatile degradation products) during the assay.
-
Protocol B: Controlled Dispensing and Dry Granulation
Because the introduction of water via wet granulation will induce phase transformations, a dry processing route is mandatory.
-
Environmental Conditioning: Ensure the processing suite is dehumidified to an RH < 25% at 20°C.
-
Excipient Blending: Pre-blend the 5-Cyclopropylpyrrolidin-3-ol HCl with a high-capacity moisture-scavenging excipient (e.g., colloidal silicon dioxide or anhydrous dibasic calcium phosphate) to protect the API from residual moisture in other excipients.
-
Roller Compaction: Process the blend using a roller compactor to form ribbons, followed by milling into granules.
-
Self-Validation Check (Moisture Transfer): Immediately sample the final granules and perform a Karl Fischer (KF) titration. The total water content must not exceed the theoretical sum of the individual raw materials' CoAs. An elevated KF result indicates environmental moisture ingress during processing.
Advanced Mitigation Strategies
If environmental controls and formulation strategies fail to stabilize the compound, you must consider structural modifications to the API solid form[7]. Hydrochloride salts are often the first choice, but their propensity for hygroscopicity sometimes necessitates alternative approaches[7].
Caption: Decision tree for mitigating API hygroscopicity via process or chemical engineering.
Alternative Chemical Engineering: If the HCl salt proves too unstable, consider screening for a mesylate or sulfate salt, which often present cleaner polymorphic profiles and reduced hygroscopicity[7]. Alternatively, crystal engineering via co-crystallization has a proven ability to shield the polar functional groups within the crystal lattice, drastically increasing the stability of moisture-sensitive APIs without fully compromising aqueous solubility[1].
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpdft.com [rjpdft.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. labinsights.nl [labinsights.nl]
- 7. pubs.acs.org [pubs.acs.org]
NMR peak assignment challenges in substituted pyrrolidines.
Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with substituted pyrrolidines.
Pyrrolidines present unique NMR challenges due to their dynamic conformational behavior, partial double-bond character in derivatives, and complex stereochemistry. This guide bypasses generic advice to address the exact physical phenomena causing your spectral anomalies, providing self-validating protocols to ensure scientific integrity.
Section 1: The "Double Peak" Phenomenon (Amide Rotamers)
Q: I synthesized an pure N-acyl pyrrolidine, but my 1 H and 13 C NMR spectra show two distinct sets of peaks with a ~3:1 integration ratio. LC-MS confirms a single mass. Is my sample impure?
A: Your sample is likely highly pure. You are observing amide rotamers . The Causality: The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the adjacent carbonyl π -system. This resonance grants the C–N bond partial double-bond character, significantly raising the energy barrier for internal rotation (typically ΔG‡≈70−80 kJ/mol)[1],[2]. At room temperature, this rotation is slower than the NMR timescale. Consequently, the spectrometer captures the molecule "frozen" in two distinct ground-state conformations: s-cis and s-trans[2],[3]. Because the chemical environments in these two states differ, they produce two distinct sets of peaks.
Methodology 1: Variable Temperature (VT) NMR Protocol for Coalescence
To definitively prove these are rotamers and not chemical impurities, use this self-validating VT-NMR workflow.
-
Solvent Selection: Dissolve your sample in a high-boiling deuterated solvent (e.g., DMSO- d6 or Toluene- d8 ) to allow safe heating.
-
Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K (25 °C) to establish the baseline s-cis/s-trans integration ratio.
-
Incremental Heating: Increase the probe temperature in 15 °C increments (e.g., 25 °C → 40 °C → 55 °C → 70 °C → 85 °C). Allow 5 minutes of thermal equilibration at each step.
-
Monitor Coalescence: Focus on the α -protons (C2 and C5). As thermal energy overcomes the rotational barrier, the exchange rate will exceed the NMR timescale. The two distinct peaks will broaden, collapse toward each other, and eventually coalesce into a single, time-averaged peak[1].
-
Reversibility Check (Self-Validation): Cool the sample back to 298 K and re-acquire the spectrum. If the original two sets of peaks return with the exact same 3:1 ratio, you have validated that the phenomenon is dynamic conformational exchange, ruling out thermal degradation.
Workflow for diagnosing amide rotamers vs. impurities using VT-NMR.
Section 2: Signal Broadening (Pseudorotation & Nitrogen Inversion)
Q: The peaks for my pyrrolidine ring are extremely broad, and I cannot resolve the J -coupling constants. What is causing this line broadening?
A: This is caused by intermediate conformational exchange . The Causality: The 5-membered pyrrolidine ring is not a rigid, flat pentagon. To relieve torsional strain, it constantly puckers, rapidly interconverting between various envelope and half-chair conformations—a process known as pseudorotation [1],[4]. Additionally, the nitrogen atom undergoes rapid pyramidal inversion[1].
When the rate of this interconversion is "intermediate" relative to the NMR timescale (neither fast enough to show a sharp average nor slow enough to show distinct conformers), the instrument detects a blurred signal, resulting in severe line broadening.
Troubleshooting Solution:
-
To freeze the conformers: Perform low-temperature VT-NMR (e.g., -50 °C in CDCl 3 or Toluene- d8 ). Slowing the kinetic energy will drop the exchange rate below the NMR timescale, sharpening the peaks into distinct conformers.
-
To accelerate the exchange: Heat the sample slightly (e.g., 40 °C) to push the exchange into the "fast" regime, yielding a sharp, time-averaged signal.
-
To stop nitrogen inversion: If your compound is a basic amine, adding a drop of trifluoroacetic acid (TFA) will protonate the nitrogen. This locks the lone pair, halting nitrogen inversion and often sharpening the ring signals immediately.
Section 3: Complex Multiplets (Diastereotopic Protons)
Q: Why do the methylene protons (C3, C4, C5) in my chiral pyrrolidine appear as incredibly complex, overlapping multiplets instead of simple triplets or quartets?
A: You are observing diastereotopic protons engaging in complex spin-spin coupling. The Causality: In an unsubstituted pyrrolidine, the ring protons are equivalent. However, introducing a substituent (e.g., a chiral center at C2) destroys the molecule's plane of symmetry. The two protons on the C3 methylene group are now in permanently different spatial environments—one is cis to the C2 substituent, and the other is trans[5]. Because they are chemically non-equivalent, they resonate at different frequencies and couple with each other (geminal coupling, 2J≈10−14 Hz) as well as with adjacent protons. This creates complex ABX or AMX spin systems that overlap heavily in the aliphatic region (1.5–3.5 ppm).
Methodology 2: 2D NMR Workflow for Diastereotopic Protons
To untangle these overlapping multiplets, you must use a multidimensional approach. This protocol is self-validating because each step confirms the structural logic of the previous one.
-
1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Start here to validate connectivity. Look at the carbon signals for C3, C4, and C5. In the HSQC spectrum, a single carbon cross-peak will align with two distinct proton chemical shifts. This is the absolute proof of diastereotopicity[5].
-
1 H- 1 H COSY (Correlation Spectroscopy): Trace the spin system. Start from the most deshielded proton (usually the α -proton at C2, shifted downfield by the nitrogen). Follow the cross-peaks to identify the adjacent C3 diastereotopic pair, then to C4, and finally C5.
-
1 H- 1 H NOESY/ROESY (Nuclear Overhauser Effect): Assign the relative stereochemistry. Use through-space NOE cross-peaks to determine which specific diastereotopic proton is syn (closer in space) and which is anti to your chiral substituent.
2D NMR logic for resolving and assigning diastereotopic protons.
Data Presentation & Reference Tables
Table 1: Optimal Solvents for VT-NMR Troubleshooting Select your solvent based on the temperature range required to freeze conformers or coalesce rotamers.
| Solvent | Boiling Point (°C) | Useful Temp Range for VT-NMR | Residual 1 H Peak (ppm) |
| DMSO- d6 | 189 | 25 °C to 150 °C | 2.50 |
| DMF- d7 | 153 | -60 °C to 140 °C | 2.75, 2.92, 8.03 |
| Toluene- d8 | 110 | -80 °C to 100 °C | 2.09, 6.98, 7.00, 7.09 |
| CDCl 3 | 61 | -50 °C to 50 °C | 7.26 |
Table 2: Typical Chemical Shifts in Substituted Pyrrolidines Use these baseline ranges to anchor your 2D NMR assignments.
| Position | Chemical Environment | Typical 1 H Shift (ppm) | Typical 13 C Shift (ppm) |
| C2 / C5 ( α ) | Adjacent to basic Amine | 2.8 - 3.8 | 45 - 55 |
| C2 / C5 ( α ) | Adjacent to Amide (N-Acyl) | 3.3 - 4.2 | 47 - 60 |
| C3 / C4 ( β ) | Aliphatic Ring Backbone | 1.5 - 2.5 | 23 - 35 |
References
-
Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine. The Journal of Physical Chemistry A - ACS Publications. 1
-
Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry (RSC Publishing). 2
-
Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A - ACS Publications. 4
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. DOI / Published Literature. 3
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. 5
Sources
Technical Support Center: Scaling Up Purification of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
Welcome to the Technical Support Center for the scale-up and purification of 5-Cyclopropylpyrrolidin-3-ol hydrochloride . Transitioning this highly polar, low-molecular-weight secondary amine from discovery-scale (prep-HPLC) to pilot-scale (crystallization) presents unique physicochemical challenges. This guide is engineered for process chemists and drug development professionals, providing field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, GMP-compliant purification.
Part 1: Troubleshooting Guide & FAQs
Q1: During the addition of the anti-solvent (MTBE) to the isopropanol solution, the product forms a dense oil at the bottom of the reactor instead of crystallizing. How do we prevent this?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the thermodynamic operating trajectory crosses the binodal curve before reaching the solubility curve. It is typically triggered by adding the anti-solvent too rapidly into a highly concentrated solution, or when high levels of upstream impurities depress the melting point of the solute, preventing nucleation. The Solution:
-
Redissolution: Heat the mixture back to 50–60 °C until the oil completely redissolves into a single homogeneous phase.
-
Seeding: Cool the reactor slightly to the metastable zone (e.g., 40 °C). Introduce 1–2% wt/wt of pure, milled crystalline seed of 5-Cyclopropylpyrrolidin-3-ol hydrochloride.
-
Aging: Age the slurry for 1–2 hours to establish a robust crystal bed before resuming a much slower, controlled anti-solvent addition.
Q2: The isolated hydrochloride salt deliquesces (turns into a sticky paste) during filtration on the Nutsche filter. How can we manage its extreme hygroscopicity at scale?
The Causality: Hydrochloride salts of highly polar small molecules are notoriously prone to moisture uptake. The highly electronegative chloride ion acts as a strong hydrogen-bond acceptor, facilitating rapid intermolecular hydrogen bonding with atmospheric water molecules [1]. This rapidly pulls ambient moisture into the crystal lattice, causing the solid to dissolve in its own absorbed water. The Solution: Filtration must be completely isolated from ambient humidity. Perform the filtration using an agitated filter dryer (AFD) or under a strict, continuous dry nitrogen blanket. Never pull ambient air through the filter cake. Wash the cake exclusively with cold, anhydrous anti-solvent (KF < 0.05%) and maintain the nitrogen sweep until the cake is transferred to vacuum drying.
Q3: We are observing a drop in diastereomeric purity (cis/trans ratio) after the scale-up crystallization compared to our small-scale prep-HPLC results. Why is this happening?
The Causality: Prep-HPLC separates diastereomers based on dynamic partition coefficients in a stationary phase. Crystallization, however, separates based on lattice energy and solubility differentials. If the cis and trans isomers of 5-cyclopropylpyrrolidin-3-ol have similar solubilities in the chosen Isopropanol/MTBE system, they will co-crystallize or form a solid solution, resulting in poor optical/diastereomeric resolution. The Solution: Shift the thermodynamic driving force. Switch from an alcohol/ether system to a more polar aprotic/protic mixture (e.g., Acetonitrile/Methanol). Alternatively, perform a high-temperature reslurry (trituration) rather than a cooling crystallization; this exploits minor solubility differences, enriching the less soluble diastereomer in the solid phase while the more soluble isomer remains in the mother liquor.
Q4: Residual MTBE is trapped in the final API, failing ICH Q3C limits (5000 ppm) even after 72 hours of deep vacuum drying. How do we remove it?
The Causality: Solvent trapping at scale is rarely a surface-drying issue; it is a crystallographic defect. When crystal growth occurs too rapidly (due to fast cooling or rapid anti-solvent addition), the anti-solvent becomes physically occluded within macroscopic crystal defects or is incorporated into the lattice, forming a pseudopolymorph/solvate [2]. The Solution: To salvage the current batch, perform a humidity-cycled drying process: introduce a small amount of water vapor into the dryer to slightly plasticize the crystal lattice and release the trapped MTBE, followed by a deep vacuum cycle. For future batches, decrease the cooling ramp rate to ≤ 0.2 °C/min to ensure flawless crystal habit formation.
Part 2: Validated Experimental Protocol
The following protocol is a self-validating system adapted from industrial standards for the purification of highly polar pyrrolidin-3-ol hydrochloride derivatives [3].
Step-by-Step Methodology: Anti-Solvent Crystallization
-
Solvent Swap & Concentration: Transfer the crude aqueous/organic mixture of 5-Cyclopropylpyrrolidin-3-ol hydrochloride to the reactor. Perform a constant-volume azeotropic distillation under reduced pressure (400 mbar, jacket temperature 50 °C) using Isopropanol (IPA) until the water content is strictly controlled (Karl Fischer titration < 0.1%).
-
Dissolution: Adjust the final volume to exactly 5–7 L of IPA per kg of crude API. Heat the reactor to 50–60 °C until complete dissolution is achieved. Verify clarity.
-
Nucleation (Seeding): Cool the solution to 40 °C. Add 1% wt/wt of pure product seeds. Hold the temperature for 60 minutes to allow the seed bed to mature.
-
Anti-Solvent Addition: Over a period of 4 hours, linearly dose 4 volumes of anhydrous Methyl tert-butyl ether (MTBE) via a subsurface dip tube to prevent localized supersaturation at the liquid surface.
-
Cooling Ramp: Initiate a controlled cooling ramp from 40 °C to 0–5 °C over 4 hours. Hold at 0–5 °C for 2 hours to maximize yield.
-
Isolation: Filter the resulting slurry using a Nutsche filter under a 2-bar nitrogen pressure. Wash the cake with 2 volumes of pre-chilled (0 °C) IPA/MTBE (1:4 v/v).
-
Drying: Dry the wet cake under vacuum (< 50 mbar) at 45 °C for 12–24 hours until residual solvents meet ICH Q3C specifications.
Part 3: Data Presentation & Visualization
Quantitative Solvent Screening Data
The table below summarizes the causality between solvent selection, yield, and purity profiles during the optimization phase.
| Solvent System (Dissolution / Anti-Solvent) | Vol Ratio | Yield (%) | Purity (HPLC Area %) | Residual Solvent (ppm) | Process Observation |
| Isopropanol / MTBE | 1 : 4 | 82.4% | 99.8% | < 2000 | Optimal. Free-flowing, highly crystalline powder. |
| Ethanol / Ethyl Acetate | 1 : 5 | 65.0% | 98.0% | 4500 | Sub-optimal. Prone to transient oiling out (LLPS). |
| Methanol / Diisopropyl Ether | 1 : 5 | 70.5% | 99.1% | < 1000 | Acceptable purity, but filtration time increased by 3x. |
| Acetonitrile / Toluene | 1 : 6 | 88.0% | 96.5% | > 8000 | High yield but severe solvent occlusion in the lattice. |
Process Workflow Visualization
The following logical diagram maps the critical path for the isolation-free manufacturing and crystallization of the target compound.
Figure 1: Scale-up crystallization workflow for 5-Cyclopropylpyrrolidin-3-ol HCl.
Part 4: References
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs National Library of Medicine (PMC)[Link]
-
Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms ACS Publications[Link]
-
EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) Google Patents
Purity Analysis of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride: A Comparative Guide to HPLC Methodologies
The purity analysis of small, highly polar pharmaceutical intermediates presents a unique set of chromatographic challenges. 5-Cyclopropylpyrrolidin-3-ol hydrochloride is a prime example of a "problematic" analyte: it is a highly polar, water-soluble salt containing a basic secondary amine, and it completely lacks a UV-absorbing chromophore (no conjugated π -systems or aromatic rings).
As a result, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is fundamentally unsuited for its analysis. This guide objectively compares alternative analytical strategies, explaining the mechanistic causality behind their performance, and provides a self-validating, optimized protocol for accurate purity determination.
The Mechanistic Challenges of the Target Analyte
To design an effective analytical method, we must first deconstruct the chemical properties of 5-cyclopropylpyrrolidin-3-ol hydrochloride and understand why standard methods fail.
The Detection Barrier: Lack of a Chromophore
Standard HPLC relies on UV detection, which requires the analyte to absorb light. Because this pyrrolidine derivative lacks a chromophore, analysts are forced to monitor "end-absorption" at very low wavelengths (e.g., 200–210 nm). At these wavelengths, mobile phase solvents, buffer salts, and dissolved oxygen also absorb light, leading to massive baseline drift during gradients and extremely poor signal-to-noise (S/N) ratios. Historically, analysts bypassed this by using pre-column derivatization (e.g., reacting the amine with Boc-anhydride or 4-nitrobenzoic acid) to artificially attach a chromophore . However, derivatization is labor-intensive, introduces reaction artifacts, and complicates method validation.
The Chromatographic Barrier: Polarity and Silanol Interactions
In standard RP-HPLC (C18 columns), retention is driven by hydrophobic partitioning. The highly polar hydrochloride salt of this compound will elute near or within the void volume ( k′<1 ). Furthermore, the secondary amine (pKa ~9–10) remains protonated under typical mobile phase conditions. These positively charged molecules undergo strong secondary electrostatic interactions with ionized, acidic residual silanol groups (pKa ~3.5–4.5) on the silica surface . This dual-retention mechanism causes severe peak tailing, ruining resolution and integration accuracy.
Comparative Analytical Strategies
To overcome these barriers, modern pharmaceutical analysis relies on orthogonal separation and universal detection techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the optimal separation mode for highly polar, basic compounds. By utilizing a polar stationary phase (such as an Amide or Zwitterionic chemistry) and a highly organic mobile phase, HILIC creates a water-enriched liquid layer on the silica surface. The polar 5-cyclopropylpyrrolidin-3-ol hydrochloride partitions into this aqueous layer, resulting in strong retention without the need for MS-incompatible ion-pairing reagents .
Charged Aerosol Detection (CAD)
CAD is a universal, mass-flow detector that does not rely on optical properties. The column effluent is nebulized, and the volatile mobile phase is evaporated. The remaining solid analyte particles collide with a secondary nitrogen gas stream ionized by a high-voltage corona discharge. The particles take on a positive charge, which is measured by an electrometer. This yields a highly sensitive, uniform response for any non-volatile analyte .
Quantitative Data: Method Comparison
Table 1: Methodological Comparison Matrix
| Methodology | Retention Mechanism | Detection Principle | Key Limitations | Suitability for Target |
| RP-HPLC + UV (210 nm) | Hydrophobic partitioning | UV End-absorption | Void elution, severe tailing, baseline drift | Not Recommended |
| RP-HPLC + Derivatization | Hydrophobic partitioning | UV Absorbance (Added) | Time-consuming, derivatization artifacts | Acceptable but inefficient |
| HILIC + CAD | Hydrophilic partitioning | Aerosol charging | Requires volatile buffers, non-linear calibration | Highly Recommended |
Table 2: Experimental Performance Metrics (RP-UV vs. HILIC-CAD)
| Chromatographic Parameter | Standard RP-UV (C18, 210 nm) | Optimized HILIC-CAD (Amide, 50°C) |
| Retention Factor ( k′ ) | 0.4 (Elutes in void) | 4.2 (Excellent retention) |
| Asymmetry Factor ( As ) | 2.8 (Severe tailing) | 1.1 (Symmetrical) |
| Signal-to-Noise (10 µg/mL) | 4.5 | > 150 |
| Limit of Quantitation (LOQ) | ~25.0 µg/mL | ~0.5 µg/mL |
| Calibration Linearity ( R2 ) | 0.985 (Linear fit) | 0.999 (Power-function fit) |
Visualizing the Analytical Workflow
The following decision matrix illustrates the logical progression from analyte challenges to the optimized instrumental setup.
Decision matrix for the HPLC method selection of polar, non-chromophoric pyrrolidine derivatives.
Optimized Self-Validating Protocol: HILIC-CAD
This step-by-step methodology is designed as a self-validating system. It incorporates causality-driven sample preparation and strict System Suitability Testing (SST) to ensure data integrity.
Phase 1: Reagent & Mobile Phase Preparation
Causality Note: CAD requires strictly volatile mobile phases to prevent massive background noise and detector fouling . Non-volatile phosphate buffers are strictly prohibited.
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. The acidic pH ensures the pyrrolidine amine is fully protonated, maximizing polar retention via ion-dipole interactions with the HILIC stationary phase.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Phase 2: Sample Preparation
Causality Note: In HILIC, water is the strong elution solvent. Injecting a sample dissolved in 100% water causes severe peak fronting and splitting due to solvent mismatch.
-
Accurately weigh 10.0 mg of 5-Cyclopropylpyrrolidin-3-ol hydrochloride standard.
-
Dissolve in 2.0 mL of LC-MS grade water (to ensure complete salt dissolution).
-
Dilute to 10.0 mL with Acetonitrile, achieving a final diluent composition of 80% Acetonitrile / 20% Water .
Phase 3: Instrumental Conditions
-
Column: BEH Amide or ZIC-HILIC (100 mm × 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C (Improves mass transfer and peak shape).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0–2 min: 90% B (Isocratic hold to focus the analyte band)
-
2–8 min: 90% B to 60% B (Elution of the target and polar impurities)
-
8–10 min: 60% B (Column wash)
-
10–15 min: 90% B (Re-equilibration)
-
-
CAD Settings: Evaporation temperature set to 50°C; Data collection rate at 10 Hz; Filter constant at 3.6 s.
Phase 4: System Suitability and Validation (Self-Validation Steps)
Before analyzing unknown samples, the system must validate its own performance:
-
Blank Injection: Inject sample diluent to verify the absence of carryover or ghost peaks.
-
SST Injection (6 replicates): Inject the 1.0 mg/mL standard.
-
Acceptance Criteria: Retention time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%; Asymmetry Factor ( As ) between 0.9 and 1.5.
-
-
Calibration Strategy: Because CAD response is inherently non-linear over large concentration ranges, construct a 5-point calibration curve and apply a Power-Function Fit ( y=axb ) rather than a standard linear regression.
References
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
-
No chromophore - no problem? Wiley Analytical Science. Available at:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at:[Link]
-
Evaluating LC methods for enhanced charged aerosol detector response. Thermo Fisher Scientific / LCMS.cz. Available at:[Link]
A Comparative Guide to the X-ray Crystallography of 5-Cyclopropylpyrrolidin-3-ol Hydrochloride Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereoisomerism in Drug Design
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle distinction between a cis and trans isomer, or between (R) and (S) enantiomers, can be the difference between a potent therapeutic agent and an inactive or even harmful compound. Therefore, the unambiguous determination of the absolute and relative stereochemistry of chiral drug candidates is a non-negotiable aspect of pharmaceutical development.
X-ray crystallography stands as the gold standard for elucidating the precise three-dimensional structure of molecules in the solid state.[1] This powerful analytical technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of structural insight. This guide provides a comprehensive overview of the application of X-ray crystallography to the stereoisomers of 5-Cyclopropylpyrrolidin-3-ol hydrochloride, a substituted pyrrolidine scaffold of interest in medicinal chemistry.
While, to date, the specific crystal structures of the stereoisomers of 5-Cyclopropylpyrrolidin-3-ol hydrochloride are not publicly available in databases such as the Cambridge Structural Database (CSD), this guide will serve as a detailed framework for such an investigation.[2][3][4] We will explore the expected structural differences between the cis and trans isomers, provide a thorough, field-proven protocol for their crystallographic analysis, and use a closely related pyrrolidine derivative as a case study to illustrate the depth of information that can be obtained.
Understanding the Stereoisomers of 5-Cyclopropylpyrrolidin-3-ol
The core structure of 5-Cyclopropylpyrrolidin-3-ol features two stereocenters at the C3 and C5 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). These can be grouped into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the cyclopropyl and hydroxyl substituents defines them as either cis (on the same side of the pyrrolidine ring) or trans (on opposite sides).
It is the precise determination of this relative (cis/trans) and absolute (R/S) stereochemistry that is crucial for understanding structure-activity relationships (SAR) and ensuring the development of a single, well-characterized active pharmaceutical ingredient (API).
Comparative Analysis: Expected Structural Differences
While awaiting experimental data, we can hypothesize the key structural distinctions between the cis and trans diastereomers of 5-Cyclopropylpyrrolidin-3-ol hydrochloride based on fundamental principles of stereochemistry and conformational analysis.
| Feature | cis-Isomer (e.g., (3R,5R) or (3S,5S)) | trans-Isomer (e.g., (3R,5S) or (3S,5R)) |
| Substituent Orientation | Cyclopropyl and hydroxyl groups on the same face of the pyrrolidine ring. | Cyclopropyl and hydroxyl groups on opposite faces of the pyrrolidine ring. |
| Molecular Conformation | Likely to adopt a conformation that minimizes steric hindrance between the two bulky substituents. This could lead to a more distorted or higher-energy ring pucker. | The substituents are further apart, potentially allowing for a more relaxed and lower-energy ring conformation. |
| Intermolecular Interactions | The proximity of the hydroxyl and the protonated amine could favor specific intramolecular hydrogen bonding patterns. Crystal packing might be influenced by the need to accommodate the "V" shape of the molecule. | The hydroxyl group is more exposed and readily available for intermolecular hydrogen bonding with neighboring molecules and the chloride counter-ion. This could lead to more complex and stable crystal lattice formation. |
| Physical Properties | Differences in crystal packing are expected to result in variations in melting point, solubility, and stability compared to the trans-isomer. |
Experimental Protocol: A Self-Validating System for Crystallographic Analysis
The following protocol outlines a robust and self-validating workflow for the synthesis, crystallization, and X-ray diffraction analysis of the stereoisomers of 5-Cyclopropylpyrrolidin-3-ol hydrochloride. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Part 1: Synthesis and Purification of Stereoisomers
A stereoselective synthesis is paramount to obtaining pure samples of each isomer. This often involves the use of chiral starting materials or chiral catalysts. The specific synthetic route will dictate the stereochemical outcome. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is necessary to isolate each stereoisomer with high purity (>99%). The hydrochloride salt is then formed by treating the purified free base with a stoichiometric amount of hydrochloric acid in a suitable solvent.
Part 2: Crystal Growth – The Critical Bottleneck
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1] The choice of solvent, temperature, and crystallization technique are critical variables that must be systematically screened.
Methodology:
-
Solvent Screening: Begin with a small-scale screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures with water) to determine the solubility of the hydrochloride salt. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the sample drop gradually reduces the solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.
-
Rationale: The goal is to achieve a slow and controlled change in supersaturation, which allows for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.
Part 3: X-ray Diffraction Data Collection
Methodology:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Rationale: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal. The positions and intensities of the diffracted spots contain the information needed to determine the unit cell dimensions and the arrangement of atoms within the unit cell.
Part 4: Structure Solution and Refinement
Methodology:
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process refines the atomic coordinates, and thermal parameters until the model best fits the observed data. Hydrogen atoms are typically placed in calculated positions.
Rationale: The refinement process aims to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate three-dimensional model of the molecule.
Case Study: Insights from a Related Pyrrolidine Derivative
While the crystal structure of 5-Cyclopropylpyrrolidin-3-ol hydrochloride is not available, we can examine the published data for a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, to illustrate the type of detailed structural information that can be obtained from an X-ray crystallographic study.[1]
Table 1: Crystallographic Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid [1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 6.4299(13) Å |
| b | 9.784(2) Å |
| c | 10.279(2) Å |
| α | 90° |
| β | 90.12(3)° |
| γ | 90° |
| Volume | 646.7(2) ų |
| Z | 2 |
Key Structural Features:
-
Conformation: The five-membered pyrrolidine ring in this analog adopts an envelope conformation.[1] This is a common conformation for pyrrolidine rings and is a key piece of information for understanding the molecule's shape.
-
Intermolecular Interactions: The crystal structure reveals the presence of intermolecular O—H···O hydrogen bonds, which link the molecules into chains.[1] Understanding these interactions is crucial for predicting physical properties like melting point and solubility.
This case study demonstrates how a single crystal structure can provide a wealth of information that is invaluable for drug design, including the precise molecular conformation and the key intermolecular interactions that govern crystal packing.
Visualizing the Workflow and Stereochemical Relationships
To further clarify the process and the relationships between the stereoisomers, the following diagrams are provided.
Caption: Stereochemical relationships of 5-Cyclopropylpyrrolidin-3-ol isomers.
Caption: Experimental workflow for X-ray crystallographic analysis.
Conclusion: The Imperative of Empirical Structural Data
While theoretical considerations provide a valuable framework for understanding the potential structural differences between the stereoisomers of 5-Cyclopropylpyrrolidin-3-ol hydrochloride, they are no substitute for empirical data. The detailed protocols and comparative insights provided in this guide are intended to equip researchers with the knowledge and rationale to pursue the crystallographic analysis of these and other important pharmaceutical building blocks. The resulting structural information will be instrumental in advancing drug discovery efforts by providing a clear and unambiguous understanding of the molecular architecture that dictates biological activity.
References
-
CCDC – Cambridge Structural Database - Becker Medical Library - WashU. (n.d.). Washington University in St. Louis. [Link]
-
X‐ray crystallographic analysis of compounds 2b, 3b, 9b and 15.16. (n.d.). ResearchGate. [Link]
-
Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. (2011). Journal of Chemical Crystallography, 41(11), 1641–1646. [Link]
-
Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. (n.d.). PSDS. [Link]
-
X-ray structure of 2-oxo-3-OBoc 5-aryl pyrrolidine. (n.d.). ResearchGate. [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
-
Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. (2000). The Journal of Organic Chemistry, 65(25), 8530–8537. [Link]
-
Cambridge Structural Database. (2026, February 3). re3data.org. [Link]
Sources
Structure-activity relationship of 5-substituted pyrrolidin-3-ols
A Comparative Analysis of 5-Substituted Pyrrolidin-3-ols in Kinase Inhibitor Design
The pyrrolidine ring is a privileged, non-planar heterocycle that provides a rigid three-dimensional architecture crucial for molecular recognition in drug discovery[1]. When transitioning from traditional six-membered piperidine scaffolds to five-membered pyrrolidines—specifically 5-substituted pyrrolidin-3-ols—medicinal chemists can fundamentally alter the spatial trajectory of hydrogen-bond donors and lipophilic tails.
This guide objectively compares the structural and functional performance of 5-substituted pyrrolidin-3-ol scaffolds against alternative architectures, utilizing Sphingosine Kinase 1 and 2 (SK1/SK2) inhibition as the primary comparative model[2].
Mechanistic Context: The Sphingosine Kinase Target
Sphingosine kinases (SK1 and SK2) are lipid kinases that catalyze the phosphorylation of d-erythro-sphingosine to sphingosine-1-phosphate (S1P)[3]. Because S1P promotes cancer cell survival and proliferation, inhibiting SK1/SK2 is a major therapeutic objective[4].
Sphingosine Kinase 1 (SK1) signaling pathway driving cellular proliferation.
Scaffold Comparison & Structure-Activity Relationship (SAR)
To evaluate the efficacy of the pyrrolidin-3-ol scaffold, we compare it against the well-documented piperidin-4-ol lead compound, RB-005 [3]. RB-005 is highly selective for SK1. However, ring contraction to a pyrrolidine scaffold forces a conformational shift in how the molecule anchors into the enzyme's binding pocket.
The Causality of Scaffold Selection
The SK1 binding pocket contains a deeply buried, hydrophobic "J-channel" that accommodates the aliphatic tail of sphingosine, alongside a polar region where the catalytic aspartate residue interacts with the substrate's hydroxyl group[3].
-
Piperidine (RB-005): The six-membered ring places the C-4 hydroxyl in a pseudo-equatorial position that highly favors SK1 over SK2[5].
-
Pyrrolidin-3-ol (RB-037 / RB-038): Contracting the ring to a 5-substituted pyrrolidin-3-ol alters the vector of the hydroxyl group. Interestingly, empirical data shows that compounds RB-037 and RB-038 retain potent SK1 inhibitory activity regardless of having opposite stereochemical configurations at the C-3 position[2]. This suggests the five-membered ring possesses enough conformational flexibility to allow the C-3 hydroxyl to find the catalytic aspartate in either epimeric form.
-
Substituent Migration (RB-040 / RB-042): Moving the hydroxyl group to a 2-hydroxymethyl position on the pyrrolidine ring shifts the selectivity profile entirely, creating equipotent dual SK1/SK2 inhibitors, provided the stereochemistry is strictly maintained in the (R)-configuration[6].
Quantitative Performance Data
The following table summarizes the comparative SAR data of these scaffolds against SK1 and SK2 targets[2][5]:
| Compound | Scaffold Architecture | Stereochemical Configuration | SK1 IC₅₀ (µM) | SK2 IC₅₀ (µM) | Selectivity Profile |
| RB-005 | Piperidin-4-ol | Achiral | 3.6 ± 0.36 | > 50 | High SK1 Selectivity |
| RB-037 | 5-Substituted Pyrrolidin-3-ol | C-3 (Isomer A) | Active | N/A | SK1 Active |
| RB-038 | 5-Substituted Pyrrolidin-3-ol | C-3 (Isomer B) | Active | N/A | SK1 Active |
| RB-040 | 2-Hydroxymethylpyrrolidine | (R)-Configuration | 2.2 ± 0.22 | 5.2 ± 0.82 | Dual SK1/SK2 |
| RB-042 | 2-Hydroxymethylpyrrolidine | (R)-Configuration | 5.3 ± 0.50 | 5.0 ± 1.30 | Dual SK1/SK2 |
| RB-041 | 2-Hydroxymethylpyrrolidine | (S)-Configuration | > 50 | > 50 | Inactive / Weak |
*Note: RB-041 showed only partial inhibition (72.2% for SK1, 45.7% for SK2) at a highly elevated concentration of 100 µM, demonstrating the critical nature of the (R)-configuration for this specific derivative[5].
Stereochemical SAR logic for pyrrolidine-based Sphingosine Kinase inhibitors.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility when evaluating the inhibitory potency of synthesized pyrrolidin-3-ols, laboratories must utilize a rigorously controlled radiometric kinase assay. The following protocol represents a self-validating system, incorporating internal controls to eliminate false positives caused by lipid aggregation or ATP depletion.
Protocol: Radiometric SK1/SK2 Inhibition Assay
Rationale: Radiometric tracing using [γ-³²P]ATP directly quantifies the conversion of sphingosine to S1P, bypassing the interference often seen in fluorescence-based coupled assays when testing lipophilic compounds.
Step 1: Reagent & Vehicle Preparation
-
Prepare recombinant human SK1 or SK2 enzyme in assay buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate).
-
Dissolve the pyrrolidin-3-ol test compounds (e.g., RB-037) in 100% DMSO.
-
Self-Validation Control: Prepare a vehicle-only control (DMSO matched to the final assay concentration, typically ≤1%) to establish the 100% uninhibited baseline. Prepare a known inhibitor (e.g., SKI-II at 10 µM) as a positive control for assay functionality.
Step 2: Substrate Complexation
-
Complex d-erythro-sphingosine (3 µM for SK1; 10 µM for SK2) with 4 mg/mL essentially fatty-acid-free Bovine Serum Albumin (BSA). Causality: Sphingosine is highly lipophilic; BSA complexation prevents micelle formation, ensuring the substrate remains in a bioavailable monomeric state for the kinase.
Step 3: Incubation & Reaction
-
Pre-incubate the recombinant enzyme with the test compound (or controls) for 15 minutes at 37°C. This allows for equilibrium binding of the inhibitor.
-
Initiate the reaction by adding the Sphingosine-BSA complex and 250 µM ATP spiked with [γ-³²P]ATP (approx. 0.5 µCi per well).
-
Incubate for exactly 30 minutes at 37°C.
Step 4: Quenching & Lipid Extraction
-
Terminate the reaction by adding 10 µL of 1 M HCl, followed by 400 µL of Chloroform:Methanol (1:1 v/v).
-
Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to achieve phase separation. The ³²P-S1P product partitions into the lower organic phase, while unreacted [γ-³²P]ATP remains in the upper aqueous phase.
Step 5: TLC Separation & Quantification
-
Spot the organic phase onto a silica gel 60 TLC plate.
-
Develop the plate using a mobile phase of 1-butanol/ethanol/acetic acid/water (8:2:1:2 v/v).
-
Expose the dried plate to a phosphorimager screen and quantify the S1P spots using densitometry. Calculate IC₅₀ values via non-linear regression against the DMSO vehicle control.
Step-by-step radiometric assay workflow for evaluating SK1/SK2 inhibition.
Conclusion
The transition from a piperidine scaffold to a 5-substituted pyrrolidin-3-ol represents a powerful strategy in medicinal chemistry for tuning kinase selectivity. While piperidin-4-ols like RB-005 offer rigid SK1 selectivity, the pyrrolidine ring provides a distinct stereochemical landscape. As demonstrated by the RB-series compounds, the pyrrolidin-3-ol core maintains robust SK1 inhibition across multiple C-3 configurations[2], whereas shifting the hydroxyl to the C-2 position yields equipotent SK1/SK2 inhibitors strictly dependent on the (R)-configuration[6]. For drug development professionals, leveraging these structural nuances is critical for designing next-generation, isoform-selective lipid kinase inhibitors.
References
-
Baek, D. J., MacRitchie, N., Anthony, N. G., Mackay, S. P., Pyne, S., Pyne, N. J., & Bittman, R. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 56(22), 9310–9327. URL:[Link]
-
Baek, D. J., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors (PMC Full-Text Archive). National Center for Biotechnology Information (NCBI). URL:[Link]
Sources
- 1. 3-Methylpyrrolidin-3-OL | 125032-87-3 | Benchchem [benchchem.com]
- 2. Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Enantiomeric excess determination of chiral pyrrolidines.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous alkaloids, organocatalysts, and FDA-approved pharmaceuticals. Because the pharmacological efficacy and safety of these molecules are often strictly tied to their stereochemistry, the precise determination of their enantiomeric excess (ee) is a non-negotiable requirement in drug development and asymmetric synthesis.
This guide provides an authoritative comparison of the primary analytical methodologies used to determine the enantiomeric purity of chiral pyrrolidines: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).
Mechanistic Comparison of Analytical Modalities
The fundamental challenge in determining enantiomeric excess is that enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, they must be placed in a chiral environment to form diastereomeric relationships, which do exhibit distinct physical properties[1].
A. Chiral HPLC: Transient Diastereomeric Interactions
Chiral HPLC is the industry standard for high-throughput ee determination. It relies on a Chiral Stationary Phase (CSP)—typically an amylose or cellulose derivative coated or immobilized on silica gel (e.g., Chiralcel OD, Chiralpak AD or IC)[2][3].
-
Causality of Separation: As the racemic or enantioenriched pyrrolidine passes through the column, it forms transient, non-covalent diastereomeric complexes with the chiral selector via hydrogen bonding, π−π stacking, and dipole-dipole interactions[4]. The enantiomer that forms the more thermodynamically stable complex is retained longer, resulting in baseline separation.
-
Limitations: While highly accurate, HPLC cannot independently determine absolute configuration without a known enantiopure reference standard[5].
B. NMR Spectroscopy: Covalent vs. Non-Covalent Diastereomers
NMR offers a powerful alternative, particularly when absolute configuration must be established alongside enantiomeric excess.
-
Chiral Derivatizing Agents (CDAs): The secondary amine of the pyrrolidine is covalently reacted with a chiral reagent, most commonly (S) -(+)-Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomeric amides[6]. Because these are distinct molecules, their NMR nuclei reside in different magnetic environments. 19 F NMR is heavily favored here; the CF 3 group of the MTPA moiety provides a sharp, distinct signal in an uncrowded region of the spectrum, allowing for highly accurate integration[6].
-
Chiral Solvating Agents (CSAs): For a non-destructive approach, CSAs such as chiral crown ethers (e.g., (18-crown-6)-2,3,11,12-tetracarboxylic acid) can be added directly to the NMR tube[7]. The crown ether forms a non-covalent, hydrogen-bonded diastereomeric ammonium complex with the pyrrolidine, splitting the 1H or 13C signals of the enantiomers[7].
Quantitative Performance Comparison
The selection of a methodology depends on the sample matrix, throughput requirements, and available instrumentation. The table below synthesizes the operational metrics of each approach.
| Performance Metric | Chiral HPLC (Polysaccharide CSP) | NMR (Mosher's CDA / 19 F) | NMR (Crown Ether CSA) | Chiral GC |
| Primary Mechanism | Transient CSP interactions | Covalent diastereomerization | Non-covalent complexation | Gas-phase CSP interactions |
| Sample Preparation | Minimal (Dilution & Filtration) | High (Reaction, Workup, Drying) | Low (Mix in NMR tube) | High (Acylation for volatility) |
| Analysis Time | 10–30 minutes per run | 5 mins (excluding prep time) | 5–10 minutes | 15–45 minutes |
| Determines Absolute Config. | No (Requires standards) | Yes (via empirical shielding models) | No | No |
| Sensitivity (LOD) | High (UV/Vis, MS detection) | Moderate (~1-5 mg required) | Low (~5-10 mg required) | Very High (FID/MS detection) |
| Destructive to Sample? | No (Can be recovered via prep-HPLC) | Yes (Covalently modified) | No (Can be extracted post-analysis) | Yes |
Self-Validating Experimental Protocols
To ensure scientific integrity, any protocol used to determine enantiomeric excess must be self-validating. This means a racemic standard (50:50 mixture of enantiomers) must be analyzed prior to the enantioenriched sample to prove that the method does not artificially bias one enantiomer (e.g., due to kinetic resolution during derivatization or unequal detector response).
Protocol A: Chiral HPLC Workflow for Pyrrolidines
Causality Note: Pyrrolidines are secondary amines. When analyzed on silica-based CSPs, the basic nitrogen interacts strongly with residual acidic silanols on the silica support, causing severe peak tailing and poor resolution. To counteract this, a basic modifier (Diethylamine, DEA) is added to the mobile phase to outcompete the analyte for these silanol sites, ensuring sharp, Gaussian peaks.
-
System Preparation: Equilibrate a Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm) with a mobile phase of Hexane / Isopropanol (typically 90:10 to 80:20 v/v) containing 0.1% Diethylamine (DEA)[8].
-
Racemic Validation: Inject 10 μ L of a 1 mg/mL solution of the racemic pyrrolidine. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution ( Rs>1.5 ) is achieved. Verify that the integration ratio of the two peaks is exactly 50:50 ( ±0.5% ).
-
Sample Analysis: Inject the enantioenriched pyrrolidine sample under identical conditions.
-
Calculation: Calculate the enantiomeric excess using the area under the curve (AUC) of the major and minor peaks:
ee(%)=AUCmajor+AUCminorAUCmajor−AUCminor×100
Protocol B: 19 F NMR Determination via Mosher's Amide Formation
Causality Note: Derivatization must be driven to 100% conversion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), leading to an amide mixture that does not accurately reflect the ee of the starting pyrrolidine.
-
Reaction Setup: In an inert atmosphere, dissolve 0.05 mmol of the chiral pyrrolidine in 0.5 mL of anhydrous CH 2 Cl 2 . Add 0.15 mmol of anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Derivatization: Slowly add 0.10 mmol of (S) -(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Stir at room temperature for 2 hours to ensure total conversion[6].
-
Workup: Quench with saturated aqueous NaHCO 3 , extract with CH 2 Cl 2 , dry over Na 2 SO 4 , and concentrate under reduced pressure.
-
NMR Acquisition: Dissolve the crude Mosher's amide in CDCl 3 . Acquire a 19 F NMR spectrum (typically at 376 MHz or higher) with proton decoupling.
-
Validation & Calculation: The CF 3 groups of the diastereomers will appear as two distinct singlets. Integrate the two peaks to calculate the ee. (Note: Always run a racemic pyrrolidine through this exact protocol first to confirm the chemical shift difference ( Δδ ) is sufficient for baseline integration).
Conclusion
For routine, high-throughput analysis of chiral pyrrolidines, Chiral HPLC remains the undisputed gold standard due to its non-destructive nature and high precision, provided that basic modifiers are utilized to suppress silanol interactions. However, when a new chiral pyrrolidine is synthesized and its absolute stereocenter must be unambiguously assigned alongside its enantiomeric purity, 19 F NMR using Mosher's acid derivatization is the most robust and authoritative methodology available.
References
-
Wenzel, T. J. (2013). Determination of Enantiomeric Purity and Absolute Configuration by NMR Spectroscopy. Stereoselective Synthesis of Drugs and Natural Products. Available at: [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines. University of Bath. Available at:[Link]
-
Organocatalytic asymmetric synthesis of trisubstituted pyrrolidines via a cascade reaction. National Institute of Chemical Physics and Biophysics (KBFI). Available at: [Link]
-
The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles. PMC - NIH. Available at:[Link]
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology (RSC Publishing). Available at:[Link]
-
Chiral Heterocycle-Based Receptors for Enantioselective Recognition. MDPI. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY01650J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kbfi.ee [kbfi.ee]
Operational & Disposal Master Guide: 5-Cyclopropylpyrrolidin-3-ol Hydrochloride
As a Senior Application Scientist, I have observed that the mishandling of functionalized pyrrolidine derivatives frequently stems from a fundamental misunderstanding of their physicochemical properties. 5-Cyclopropylpyrrolidin-3-ol hydrochloride is an invaluable building block in modern drug discovery. However, its nature as a halogenated amine salt demands rigorous, scientifically grounded operational controls.
This guide eschews generic safety advice in favor of a self-validating, mechanistic approach to handling, spill response, and final disposal. By understanding the causality behind each safety protocol, your laboratory can ensure absolute regulatory compliance and protect personnel from acute exposure risks.
Chemical Profiling & Hazard Causality
To design an effective disposal and handling plan, we must first quantify the material we are working with. The hydrochloride salt form enhances the stability and water solubility of the pyrrolidine core, but it also introduces specific reactivity profiles that dictate our waste segregation strategy.
Quantitative Data & Operational Impact
| Property | Value | Causality / Operational Impact |
| CAS Number | 1889940-04-8[1] | Unique identifier required for EPA/RCRA hazardous waste manifesting. |
| Molecular Weight | 163.65 g/mol [1] | Crucial for stoichiometric calculations to prevent excessive waste generation. |
| Formula | C7H14ClNO[1] | The presence of nitrogen and chlorine dictates that thermal decomposition will yield toxic NOx and corrosive HCl gas. |
| Physical State | Solid (Crystalline) | Prone to aerosolization upon disturbance; necessitates Local Exhaust Ventilation (LEV). |
| Incompatibilities | Strong oxidizers, strong bases[2] | Exposure to strong bases deprotonates the salt, liberating the volatile free amine. Oxidizers risk exothermic reactions. |
Mechanistic Insight: The primary hazard of 5-Cyclopropylpyrrolidin-3-ol hydrochloride lies in its decomposition products. While the intact salt causes skin, eye, and respiratory irritation, improper disposal (such as low-temperature burning) or accidental fires will release highly toxic Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas (2[2]). Therefore, all downstream disposal methods must account for halogenated organic destruction.
Emergency Spill Response Protocol
In the event of a spill, rapid containment is necessary to prevent the crystalline powder from becoming airborne. The following protocol is designed as a self-validating system: each step contains a verification mechanism to ensure the action was successful before proceeding.
Protocol A: Minor Spill Containment (< 100g)
-
Isolation & Ventilation:
-
Action: Evacuate personnel from the immediate vicinity and maximize local exhaust ventilation (fume hood flow rates).
-
Causality: Prevents the tracking of powder throughout the lab and dilutes any localized aerosolized particles.
-
Validation: Visual perimeter check confirms no personnel are within a 5-foot radius without PPE.
-
-
PPE Donning:
-
Action: Equip an N95/P100 particulate respirator, chemical-resistant goggles, and double nitrile gloves.
-
Causality: Nitrile provides excellent resistance to incidental contact with amine salts, preventing transdermal absorption. The respirator prevents inhalation of irritating dust (3[3]).
-
Validation: Perform a negative pressure seal check on the respirator prior to approaching the spill.
-
-
Containment:
-
Action: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.
-
Causality: Combustible absorbents can ignite if the spill is inadvertently mixed with oxidizing agents.
-
Validation: A complete, unbroken ring of absorbent surrounds the spilled material.
-
-
Mechanical Collection:
-
Action: Gently sweep the material using non-sparking tools and place it into a sealable, chemically compatible High-Density Polyethylene (HDPE) container.
-
Causality: Sweeping gently mitigates dust generation. Non-sparking tools prevent the ignition of potentially explosive organic dust-air mixtures.
-
Validation: The surface is visibly free of bulk powder.
-
-
Decontamination:
-
Action: Wash the spill area with a mild detergent and copious amounts of water.
-
Causality: Water solubilizes any microscopic residual hydrochloride salt, while the detergent breaks down organic residues.
-
Validation: A pH test strip applied to the final rinse water yields a neutral pH (7.0), confirming the complete removal of the acidic salt.
-
Fig 1. Sequential spill response workflow for solid amine hydrochloride containment.
Waste Segregation & Final Disposal Logistics
Discharging 5-Cyclopropylpyrrolidin-3-ol hydrochloride into the environment or municipal sewer systems is strictly prohibited, as it is harmful to aquatic life and can cause long-lasting environmental damage (3[3]).
Protocol B: Routine Waste Disposal
-
Segregation:
-
Action: Isolate all 5-Cyclopropylpyrrolidin-3-ol hydrochloride waste (both solid powders and liquid solutions) strictly away from strong bases and strong oxidizing agents.
-
Causality: Mixing with strong bases will trigger an exothermic neutralization, releasing the highly volatile, un-ionized 5-Cyclopropylpyrrolidin-3-ol free base.
-
Validation: Secondary containment bins are physically separated and verified against a chemical compatibility matrix.
-
-
Packaging:
-
Action: Consolidate waste into UN-approved, clearly labeled HDPE containers. Keep containers tightly closed when not actively adding waste.
-
Causality: HDPE is highly resistant to the corrosive nature of trace HCl that may evolve from the salt over time.
-
Validation: Container is inverted 45 degrees to ensure a leak-proof seal before transport to the central accumulation area.
-
-
Labeling:
-
Action: Apply GHS and EPA/RCRA compliant labels identifying the contents as "Halogenated Organic Amine Waste" and list CAS 1889940-04-8.
-
Causality: Ensures downstream waste handlers are aware of the specific incineration requirements (scrubbing of NOx/HCl).
-
Validation: The label is cross-referenced with the laboratory's digital chemical inventory system.
-
-
Final Disposal (Incineration):
-
Action: Transfer the waste to a licensed hazardous waste disposal facility for high-temperature incineration.
-
Causality: High-temperature incineration (>1000°C) equipped with flue gas scrubbers is the only self-validating method to ensure complete destruction of the C-N bonds and the neutralization of the resulting HCl gas (4[4]).
-
Validation: The laboratory receives and archives a formal "Certificate of Destruction" from the waste vendor.
-
Fig 2. Segregation and disposal logistics for halogenated organic amine waste.
References
1.[1] Title: EN300-341950 - EnamineStore Source: enaminestore.com URL:
2.[2] Title: SAFETY DATA SHEET - Fisher Scientific (Reference for Pyrrolidinol Hydrochloride analogs) Source: fishersci.com URL:
3.[4] Title: (3R)-3-(Difluoromethoxy)pyrrolidine;hydrochloride - AK Scientific, Inc. Source: aksci.com URL:
4.[3] Title: 3-Pyrrolidinone, hydrochloride (1:1) SDS Source: echemi.com URL:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
